PKI 14-22 amide,myristoylated
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPQKQWUUHDDIS-JDLJUXOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100N20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Myristoylated PKI 14-22 Amide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylated PKI 14-22 amide is a potent and cell-permeable peptide inhibitor of cAMP-dependent protein kinase A (PKA). Its efficacy and specificity make it an invaluable tool in cellular biology research and a potential starting point for therapeutic development. This guide delves into the core mechanism of action of myristoylated PKI 14-22 amide, providing a comprehensive overview of its biochemical properties, its interaction with the PKA signaling pathway, and detailed experimental protocols for its application.
Mechanism of Action: A Competitive Inhibitor of the PKA Catalytic Subunit
Myristoylated PKI 14-22 amide is a synthetic peptide derived from the endogenous PKA inhibitor protein (PKI). The core of its inhibitory action lies in its ability to act as a competitive inhibitor of the PKA catalytic subunit.[1] The peptide sequence, GRTGRRNAI, mimics the substrate-binding region of PKA, allowing it to bind to the active site of the PKA catalytic subunit with high affinity. This binding event physically blocks the access of genuine substrates, thereby preventing the transfer of a phosphate group from ATP to serine or threonine residues on target proteins.
The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide is a critical modification. This lipid moiety significantly enhances the peptide's hydrophobicity, facilitating its passive diffusion across the cell membrane and the blood-brain barrier.[1] This increased cell permeability allows for the direct inhibition of intracellular PKA activity in living cells and in vivo models.
The PKA Signaling Pathway and the Role of Myristoylated PKI 14-22 Amide
The Protein Kinase A (PKA) signaling pathway is a crucial intracellular cascade that regulates a vast array of cellular processes, including metabolism, gene expression, cell proliferation, and apoptosis. The pathway is typically initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This activation leads to the production of the second messenger, cyclic adenosine monophosphate (cAMP), by adenylyl cyclase.
cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that liberates the active catalytic subunits. These catalytic subunits are then free to phosphorylate a multitude of downstream effector proteins. Myristoylated PKI 14-22 amide intervenes at this critical juncture by directly binding to and inactivating the released catalytic subunits, effectively halting the downstream signaling cascade.
References
An In-depth Technical Guide to the Cellular Permeability and Uptake of Myristoylated PKI 14-22 Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylated Protein Kinase A (PKA) Inhibitor 14-22 amide (Myr-PKI 14-22) is a synthetic, cell-permeable peptide widely utilized in cell biology and pharmacology to specifically inhibit the catalytic subunit of cAMP-dependent protein kinase A (PKA). The covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the PKI 14-22 peptide dramatically enhances its hydrophobicity, facilitating its translocation across the plasma membrane.[1][2][3] This modification allows for the direct interrogation of PKA signaling pathways within intact cells, making it a valuable tool for studying a myriad of cellular processes, including cell growth, apoptosis, and viral replication.[4][5] The non-myristoylated form of the peptide is a potent inhibitor of PKA with a Ki of approximately 36 nM.
This technical guide provides a comprehensive overview of the cellular permeability and uptake of myristoylated PKI 14-22 amide, including the proposed mechanisms of cell entry, a summary of available data, and detailed experimental protocols for its characterization.
The Role of Myristoylation in Cellular Permeability
Myristoylation is a lipid modification that plays a crucial role in protein targeting to membranes and in signal transduction. The addition of the myristoyl group to PKI 14-22 amide is the key to its cell-permeable nature. This lipophilic moiety is thought to facilitate the peptide's interaction with and subsequent passage through the lipid bilayer of the cell membrane.
The precise mechanism of uptake for myristoylated peptides is not fully elucidated but is believed to involve a combination of processes:
-
Direct Membrane Translocation: The myristoyl anchor can insert into the lipid bilayer, and through a process that may involve "flip-flop" diffusion, the peptide is translocated into the cytoplasm. This process is thought to be temperature-dependent.
-
Endocytosis: While direct translocation is a proposed mechanism, endocytic pathways may also contribute to the cellular uptake of myristoylated peptides.
It is important to note that the efficiency of these processes can be influenced by the specific amino acid sequence of the peptide, the cell type, and the experimental conditions.
Quantitative Data on Cellular Permeability and Uptake
To provide a framework for understanding the potential permeability of myristoylated peptides, the following table summarizes representative data for other myristoylated peptides. It is crucial to recognize that these values are not directly transferable to myristoylated PKI 14-22 amide but can serve as a general guide.
| Peptide | Myristoylation | Cell Line | Method | Parameter | Value | Reference |
| ABL-ss-Myr | Yes | BA/F3 | Fluorescence Microscopy | Fold Increase in Fluorescence (37°C vs 4°C) | ~10-fold | |
| ABL-ss-Myr | Yes | HeLa | Fluorescence Microscopy | Fold Increase in Fluorescence (37°C vs 4°C) | Significant increase | |
| Myr-peptide | Yes | CHO | Mass Spectrometry | Intracellular Concentration | ~4 µM (at 4°C) to ~12 µM (at 37°C) |
Note: The data presented above is for illustrative purposes and is not specific to myristoylated PKI 14-22 amide.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted to study the cellular permeability and uptake of myristoylated PKI 14-22 amide.
Protocol for Assessing Cellular Uptake by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of peptide uptake by visualizing a fluorescently labeled version of the peptide within cells.
Materials:
-
Fluorescently labeled myristoylated PKI 14-22 amide (e.g., with FITC or a similar fluorophore)
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Peptide Incubation: Prepare a working solution of the fluorescently labeled myristoylated PKI 14-22 amide in complete cell culture medium at the desired concentration (e.g., 10 µM). Remove the old medium from the cells and add the peptide-containing medium.
-
Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator. For temperature-dependence studies, a parallel experiment can be conducted at 4°C.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining: Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for the fluorophore and the nuclear stain.
Data Analysis:
-
Qualitatively assess the subcellular localization of the fluorescent peptide (e.g., cytoplasmic, nuclear, punctate).
-
For semi-quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Protocol for Quantifying Intracellular Peptide Concentration by Mass Spectrometry
This protocol provides a method for the absolute quantification of internalized peptide.
Materials:
-
Myristoylated PKI 14-22 amide
-
Isotopically labeled myristoylated PKI 14-22 amide (as an internal standard)
-
Cell line of interest
-
Cell culture reagents
-
Trypsin or a cell scraper
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Cell Treatment: Culture cells to a desired density and treat with a known concentration of myristoylated PKI 14-22 amide for a specific duration.
-
Cell Harvesting: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular peptide. Detach the cells using trypsin or a cell scraper.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the cell lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Sample Cleanup: Use SPE to remove interfering substances like lipids and salts from the lysate.
-
Mass Spectrometry Analysis: Analyze the cleaned-up sample using mass spectrometry to determine the ratio of the unlabeled (internalized) peptide to the labeled internal standard.
-
Concentration Calculation: Calculate the intracellular concentration of the peptide based on the known amount of the internal standard and the measured ratio, and normalize to the total protein content or cell number.
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
Myristoylated PKI 14-22 amide acts by inhibiting the catalytic subunit of PKA, thereby blocking the phosphorylation of its downstream substrates. The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
Caption: The PKA signaling pathway and the inhibitory action of Myr-PKI 14-22.
Experimental Workflow for Assessing Cellular Permeability
The following diagram illustrates a typical workflow for characterizing the cellular permeability of a myristoylated peptide.
Caption: A generalized workflow for assessing the cellular permeability of Myr-PKI 14-22.
Western Blot Protocol to Confirm PKA Inhibition
This protocol is designed to verify the inhibitory activity of myristoylated PKI 14-22 amide within cells by assessing the phosphorylation status of a known PKA substrate, such as CREB (cAMP response element-binding protein).
Materials:
-
Cell line expressing the target of interest
-
Myristoylated PKI 14-22 amide
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133) and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Pre-incubate the cells with the desired concentration of myristoylated PKI 14-22 amide for 1-2 hours.
-
PKA Activation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes. A control group without the inhibitor should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to serve as a loading control.
Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein.
-
Calculate the ratio of phosphorylated to total protein to determine the effect of the inhibitor on PKA activity.
Conclusion
Myristoylated PKI 14-22 amide is an indispensable tool for the study of PKA signaling in living cells. Its enhanced cellular permeability, conferred by the myristoyl group, allows for the direct and specific inhibition of intracellular PKA. While the precise mechanisms and quantitative parameters of its uptake are not yet fully characterized in the literature, the protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to investigate its cellular behavior. Further studies are warranted to generate specific quantitative data on the permeability and uptake of this widely used reagent, which will undoubtedly enhance its utility and the interpretation of experimental results across various fields of biological research.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PKI 14-22 amide, myristoylated | Protein Kinase A | Tocris Bioscience [tocris.com]
- 3. Protein Kinase A-dependent Phosphorylation of Rap1 Regulates Its Membrane Localization and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKI 14-22 amide, myristoylated | CAS:201422-03-9 | PKA inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Myristoylated PKI 14-22 Amide in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoylated PKI 14-22 amide is a potent and cell-permeable peptide inhibitor of cAMP-dependent protein kinase A (PKA). Its ability to readily cross cell membranes makes it an invaluable tool for studying the role of PKA in a multitude of cellular processes. This technical guide provides a comprehensive overview of the function and applications of myristoylated PKI 14-22 amide in signal transduction research. We will delve into its mechanism of action, provide detailed experimental protocols for its use, present quantitative data on its inhibitory activity, and visualize the signaling pathways it modulates.
Introduction to Myristoylated PKI 14-22 Amide
The protein kinase inhibitor (PKI) peptide is a naturally occurring, heat-stable inhibitor of PKA. The 14-22 amide fragment of PKI retains this inhibitory activity. However, its utility in cellular assays is limited by its poor membrane permeability. The addition of a myristoyl group to the N-terminus of the peptide significantly enhances its lipophilicity, allowing it to efficiently traverse the cell membrane and inhibit intracellular PKA.[1][2]
Myristoylated PKI 14-22 amide acts as a competitive inhibitor of PKA by binding to the catalytic subunit of the enzyme.[1] The non-myristoylated version of the peptide has a reported inhibition constant (Ki) of approximately 36 nM for PKA.[2][3] This potent and specific inhibition allows researchers to dissect the downstream effects of PKA signaling in various biological contexts.
The cAMP-PKA Signaling Pathway
The cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) signaling pathway is a fundamental intracellular signaling cascade that regulates a vast array of cellular processes, including metabolism, gene expression, cell growth, and apoptosis. The pathway is initiated by the binding of extracellular signals, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This activation leads to the production of the second messenger cAMP by adenylyl cyclase.
cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response. Myristoylated PKI 14-22 amide directly interferes with this process by binding to the active catalytic subunits, preventing them from phosphorylating their targets. A key downstream target of PKA is the transcription factor cAMP-response element binding protein (CREB), which, upon phosphorylation, regulates the expression of numerous genes.
Figure 1: The cAMP-PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.
Quantitative Data on Inhibitory Activity
The inhibitory potency of myristoylated PKI 14-22 amide has been characterized in various experimental systems. The following table summarizes key quantitative data.
| Parameter | Value | Target/System | Reference(s) |
| Ki (non-myristoylated) | ~36 nM | PKA | |
| IC50 (Zika Virus) | |||
| 17.75 µM | IbH 30656 strain in HUVECs | ||
| 22.29 µM | MR766 strain in HUVECs | ||
| 34.09 µM | H/FP/2013 strain in HUVECs | ||
| 19.19 µM | PRVABC59 strain in HUVECs | ||
| Effective Concentration | 20-40 µM | Inhibition of Zika virus replication in HUVECs and astrocytes | |
| Effective Dose (in vivo) | 5 nmol/mouse (i.c.v.) | Prevention of morphine tolerance |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing myristoylated PKI 14-22 amide.
In Vitro PKA Kinase Activity Assay
This protocol describes a method to measure the direct inhibitory effect of myristoylated PKI 14-22 amide on PKA activity in vitro.
Figure 2: Experimental workflow for an in vitro PKA kinase activity assay.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
Myristoylated PKI 14-22 amide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Detection reagents (e.g., anti-phospho-PKA substrate antibody for Western blot or ELISA)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of myristoylated PKI 14-22 amide in the kinase reaction buffer.
-
Kinase Reaction: a. In a microcentrifuge tube or 96-well plate, combine the PKA enzyme and the desired concentration of myristoylated PKI 14-22 amide or vehicle control. b. Pre-incubate the mixture for 10 minutes at 30°C. c. Initiate the kinase reaction by adding the PKA substrate and ATP. d. Incubate the reaction for 20-30 minutes at 30°C.
-
Termination and Detection: a. Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer (for Western blot) or by adding a stop solution appropriate for the detection method. b. Analyze the level of substrate phosphorylation using a suitable method such as Western blotting with a phospho-specific antibody, ELISA, or a radioactivity-based assay.
-
Data Analysis: Quantify the signal for each concentration of the inhibitor and calculate the IC50 value.
Western Blot Analysis of CREB Phosphorylation in Cultured Cells
This protocol details the assessment of PKA inhibition in a cellular context by measuring the phosphorylation of its downstream target, CREB.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Myristoylated PKI 14-22 amide
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: a. Seed cells in a multi-well plate and grow to the desired confluency. b. Pre-treat the cells with various concentrations of myristoylated PKI 14-22 amide or vehicle for 1-2 hours. c. Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 20-30 minutes. c. Clarify the lysates by centrifugation.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-CREB and total CREB. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
In Vivo Assessment of Morphine Tolerance in Mice
This protocol describes an in vivo model to evaluate the effect of myristoylated PKI 14-22 amide on the development of morphine tolerance.
Materials:
-
Male mice (e.g., C57BL/6)
-
Morphine sulfate
-
Myristoylated PKI 14-22 amide
-
Sterile saline
-
Intracerebroventricular (i.c.v.) injection apparatus
-
Tail-immersion test apparatus
Procedure:
-
Animal Preparation and Drug Administration: a. Anesthetize the mice and perform i.c.v. injections of myristoylated PKI 14-22 amide (e.g., 5 nmol in a small volume of saline) or vehicle. b. Implant a morphine pellet (e.g., 75 mg) subcutaneously or administer repeated injections of morphine to induce tolerance. A typical regimen for i.c.v. administration of the inhibitor is one injection 1 hour before morphine administration, followed by injections at 24 and 48 hours post-morphine.
-
Assessment of Antinociception: a. At a predetermined time point after the final morphine dose (e.g., 72 hours), assess the antinociceptive response using the tail-immersion test. b. Measure the latency for the mouse to withdraw its tail from warm water (e.g., 52°C).
-
Data Analysis: Compare the tail-withdrawal latencies between the vehicle-treated and myristoylated PKI 14-22 amide-treated groups to determine if the inhibitor prevented the development of morphine tolerance.
Zika Virus Plaque Assay
This protocol outlines a method to quantify the inhibitory effect of myristoylated PKI 14-22 amide on Zika virus replication.
Materials:
-
Vero cells (or other susceptible cell line)
-
Zika virus stock
-
Myristoylated PKI 14-22 amide
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding and Treatment: a. Seed Vero cells in a multi-well plate and allow them to form a confluent monolayer. b. Pre-treat the cells with various concentrations of myristoylated PKI 14-22 amide for 1-2 hours.
-
Virus Infection: a. Infect the cells with a known titer of Zika virus for 1-2 hours. b. Remove the virus inoculum and wash the cells.
-
Plaque Formation: a. Add an overlay medium containing the respective concentrations of myristoylated PKI 14-22 amide. b. Incubate the plates for 3-5 days to allow for plaque formation.
-
Plaque Visualization and Quantification: a. Fix the cells with formaldehyde. b. Stain the cells with crystal violet. c. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration and determine the IC50 value.
Conclusion
Myristoylated PKI 14-22 amide is a powerful and indispensable tool for researchers investigating the intricacies of PKA-mediated signal transduction. Its cell permeability allows for the direct and specific inhibition of intracellular PKA, enabling the elucidation of its role in a wide range of physiological and pathological processes. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this inhibitor in the laboratory, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutic strategies.
References
An In-depth Technical Guide to PKI 14-22 Amide, Myristoylated: A Potent, Cell-Permeable PKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PKI 14-22 amide, myristoylated, a widely utilized peptide-based inhibitor of Protein Kinase A (PKA). This document details its mechanism of action, biochemical properties, and applications in cellular and in vivo research, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Concepts: Understanding PKI 14-22 Amide, Myristoylated
PKI 14-22 amide, myristoylated, is a synthetic, cell-permeable peptide that serves as a highly selective and potent inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3] It is a modified version of the naturally occurring heat-stable protein kinase inhibitor (PKI).[4][5] The core peptide sequence, corresponding to amino acids 14-22 of PKI, acts as a pseudosubstrate, binding to the catalytic subunit of PKA with high affinity.
The key modification is the N-terminal myristoylation, the attachment of a C14 fatty acid. This lipid modification significantly enhances the peptide's hydrophobicity, facilitating its permeation across cell membranes, a critical feature for its use in living cells and in vivo models. The C-terminus is amidated to increase peptide stability.
Mechanism of Action
PKI 14-22 amide, myristoylated, functions as a competitive inhibitor of PKA. It directly binds to the catalytic subunit of PKA, preventing the phosphorylation of its downstream protein substrates. This inhibitory action effectively blocks the PKA signaling cascade, which is integral to a vast array of cellular processes including gene expression, metabolism, cell proliferation, and apoptosis.
The PKA signaling pathway is typically initiated by the binding of extracellular signals, such as hormones, to G-protein-coupled receptors (GPCRs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate target proteins, thereby modulating their activity. PKI 14-22 amide, myristoylated, intervenes by directly sequestering the active catalytic subunits.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of PKI 14-22 amide, myristoylated, and its non-myristoylated counterpart.
| Parameter | Value | Notes | References |
| Ki (Inhibitor Constant) | ~36 nM | For the non-myristoylated PKI 14-22 amide against PKA. This value reflects the high affinity of the peptide for the PKA catalytic subunit. | |
| Molecular Weight | ~1209.5 g/mol | ||
| Molecular Formula | C₅₃H₁₀₀N₂₀O₁₂ |
| Application | Organism/Cell Line | Effective Concentration/Dosage | Effect | References |
| Zika Virus Replication Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | IC₅₀: 17.75 - 34.09 µM | Inhibition of replication of several Zika virus strains. | |
| Zika Virus Replication Inhibition | HUVECs and Astrocytes | 20-40 µM | >85% reduction in viral titers. | |
| Morphine Analgesic Tolerance | Mice | 5 nmol/mouse (intracerebroventricular) | Prevention of the development of morphine tolerance. | |
| Neutrophil Phagocytosis | Human Neutrophils | Dose-dependent | Reduction of IgG-mediated phagocytosis. | |
| PKA Activity Inhibition | Mouse Brain/Spinal Cord Lysates | 75 µM | Inhibition of PKA activity. | |
| PKA Pathway Inhibition | Murine Ventricular Myocytes | 20 µM | Inhibition of the PKA pathway. | |
| CREB Phosphorylation Inhibition | HUVECs and LNCaP cells | 10 nM (1 hr pre-incubation) | Abolishes forskolin-stimulated CREB phosphorylation. |
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This protocol outlines a general method to assess the inhibitory activity of myristoylated PKI 14-22 amide on PKA in a cell-free system.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
Myristoylated PKI 14-22 amide
-
ATP (radiolabeled [γ-³²P]ATP or for use with kinase assay kits)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper or kinase activity assay kit (e.g., ADP-Glo™)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a stock solution of myristoylated PKI 14-22 amide in DMSO.
-
Set up kinase reactions in microcentrifuge tubes or a 96-well plate. A typical reaction would include the kinase buffer, a fixed concentration of the PKA catalytic subunit, and the PKA substrate peptide.
-
Add varying concentrations of myristoylated PKI 14-22 amide to the reaction mixtures. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the phosphorylation of the substrate. For radiolabeled assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For kit-based assays, follow the manufacturer's instructions to measure the signal (e.g., luminescence).
-
Calculate the percentage of PKA activity inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Cell-Based PKA Activity Assay (CREB Phosphorylation)
This protocol describes how to evaluate the efficacy of myristoylated PKI 14-22 amide in inhibiting PKA signaling within cultured cells by measuring the phosphorylation of a key downstream target, CREB.
Materials:
-
Cultured cells (e.g., HEK293, HUVECs)
-
Myristoylated PKI 14-22 amide
-
PKA activator (e.g., Forskolin, 8-Bromo-cAMP)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB or a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Pre-treat the cells with varying concentrations of myristoylated PKI 14-22 amide for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-CREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total CREB or a loading control to normalize the data.
-
Quantify the band intensities to determine the extent of inhibition of CREB phosphorylation.
Visualizations
Caption: The canonical PKA signaling pathway.
Caption: Mechanism of PKA inhibition by myristoylated PKI 14-22 amide.
References
An In-depth Technical Guide to Myristoylated PKI 14-22 Amide: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylated PKI 14-22 amide is a highly potent and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA). As a crucial regulator of numerous cellular processes, PKA represents a significant target in various research and therapeutic areas. The addition of a myristoyl group to the N-terminus of the PKI 14-22 amide peptide enhances its lipophilicity, facilitating its passage across cell membranes. This modification allows for the direct and specific inhibition of intracellular PKA activity, making it an invaluable tool for investigating PKA-mediated signaling pathways in living cells. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols for the application of myristoylated PKI 14-22 amide.
Chemical Structure and Physicochemical Properties
Myristoylated PKI 14-22 amide is a synthetic peptide whose sequence is derived from the heat-stable protein kinase inhibitor. The N-terminus is acylated with myristic acid, a saturated 14-carbon fatty acid, and the C-terminus is amidated.
Amino Acid Sequence: Myr-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH₂[1][2]
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₅₃H₁₀₀N₂₀O₁₂ | [3][4][5] |
| Molecular Weight | ~1209.5 g/mol | |
| Appearance | Lyophilized solid | |
| Solubility | Water: 1 mg/mL, 1.85 mg/mL (as TFA salt). DMSO: 1 mg/mL | |
| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | |
| Stability | Stable for at least 4 years when stored at -20°C. | |
| Purity | ≥95% (HPLC) |
Biological Properties and Mechanism of Action
Myristoylated PKI 14-22 amide functions as a competitive inhibitor of PKA. The peptide sequence mimics the pseudosubstrate region of PKA's regulatory subunit, allowing it to bind with high affinity to the catalytic subunit of PKA, thereby blocking its kinase activity. The non-myristoylated form of the peptide is a highly specific inhibitor of PKA with an inhibitory constant (Ki) of approximately 36 nM. The myristoylated version retains this inhibitory activity while gaining the crucial property of cell permeability.
Biological Activity Data
| Parameter | Value | Cell/System | Reference |
| Inhibitory Constant (Ki) (non-myristoylated form) | ~36 nM | In vitro | |
| IC₅₀ (Zika Virus Replication - IbH 30656 strain) | 17.75 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| IC₅₀ (Zika Virus Replication - MR766 strain) | 22.29 µM | HUVECs | |
| IC₅₀ (Zika Virus Replication - H/FP/2013 strain) | 34.09 µM | HUVECs | |
| IC₅₀ (Zika Virus Replication - PRVABC59 strain) | 19.19 µM | HUVECs |
Signaling Pathway
Myristoylated PKI 14-22 amide directly inhibits the catalytic subunit of PKA, which is a central node in the cAMP signaling pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a multitude of downstream substrates in the cytoplasm and nucleus, regulating processes such as gene expression, metabolism, and cell growth. By inhibiting the PKA catalytic subunit, myristoylated PKI 14-22 amide effectively blocks all downstream signaling events.
Experimental Protocols
In Vitro PKA Kinase Assay
This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on PKA activity.
Objective: To determine the in vitro inhibitory activity of myristoylated PKI 14-22 amide on PKA.
Materials:
-
Recombinant PKA catalytic subunit
-
Myristoylated PKI 14-22 amide
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PKA substrate peptide, and [γ-³²P]ATP.
-
Add varying concentrations of myristoylated PKI 14-22 amide to the reaction mixture.
-
Initiate the kinase reaction by adding the recombinant PKA catalytic subunit.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKA inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
Cell-Based PKA Activity Assay
This protocol outlines a general method to assess the effect of myristoylated PKI 14-22 amide on PKA activity within cultured cells.
Objective: To measure the inhibition of endogenous PKA activity in living cells.
Materials:
-
Cultured cells of interest
-
Myristoylated PKI 14-22 amide
-
PKA activator (e.g., Forskolin, 8-Bromo-cAMP)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
Phospho-PKA substrate antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of myristoylated PKI 14-22 amide for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes) to induce PKA activity.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using a phospho-PKA substrate antibody to detect the phosphorylation of PKA target proteins.
-
Quantify the band intensities to determine the level of PKA activity and the extent of inhibition by myristoylated PKI 14-22 amide.
Conclusion
Myristoylated PKI 14-22 amide is a powerful and indispensable tool for the specific inhibition of PKA in a cellular context. Its well-defined chemical structure, coupled with its cell permeability and high potency, allows for precise dissection of PKA's role in complex signaling networks. The information and protocols provided in this guide are intended to facilitate the effective use of this inhibitor in research and drug development, ultimately contributing to a deeper understanding of PKA-mediated physiological and pathological processes.
References
An In-depth Technical Guide to Myristoylated and Non-Myristoylated PKI 14-22 Amide: A Comparative Analysis for Researchers
For Immediate Release
This technical guide provides a comprehensive comparison of myristoylated and non-myristoylated forms of the Protein Kinase A (PKA) inhibitor, PKI 14-22 amide. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical differences in their biochemical properties, cellular activity, and practical applications. We present key quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and informed selection of these valuable research tools.
Core Concepts: The Role of PKI and Myristoylation
The Protein Kinase Inhibitor (PKI) peptide 14-22 amide is a potent and highly specific competitive inhibitor of cAMP-dependent Protein Kinase A (PKA). It functions by mimicking the substrate of PKA, binding to the catalytic subunit's active site without being phosphorylated, thereby blocking its kinase activity.[1][2] The primary distinction between the two forms of PKI 14-22 amide discussed herein lies in the presence or absence of a myristoyl group, a saturated 14-carbon fatty acid, attached to the N-terminus.
-
Non-Myristoylated PKI 14-22 Amide: This form is the bare peptide inhibitor. While it exhibits high affinity for PKA in in vitro assays, its hydrophilic nature severely limits its ability to cross the hydrophobic cell membrane.[3]
-
Myristoylated PKI 14-22 Amide: The addition of the myristoyl group renders the peptide lipophilic, significantly enhancing its permeability across cell membranes.[4] This modification allows for the direct inhibition of intracellular PKA in living cells and in vivo models.
Quantitative Data Summary
The fundamental difference between the two PKI 14-22 amide forms is their application context (extracellular vs. intracellular), which is a direct consequence of the myristoylation. The intrinsic inhibitory potency against the PKA catalytic subunit is attributed to the peptide sequence itself.
| Parameter | Myristoylated PKI 14-22 Amide | Non-Myristoylated PKI 14-22 Amide | Reference |
| Inhibitory Constant (Ki) for PKA | Not typically reported; inhibitory action is intracellular. | ~36 nM | |
| Primary Application | Intracellular PKA inhibition in live cells and in vivo. | In vitro PKA inhibition in cell-free assays. | |
| Cell Permeability | High | Low | |
| Molecular Weight | ~1209.5 g/mol | ~999.1 g/mol |
Signaling Pathway Context: PKA Inhibition
PKA is a central kinase in numerous signaling pathways, activated by the second messenger cyclic AMP (cAMP). The canonical activation cascade begins with the stimulation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which then synthesizes cAMP from ATP. cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream substrate proteins on serine or threonine residues, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression and other cellular processes. PKI 14-22 amide directly inhibits the active PKA catalytic subunits, preventing the phosphorylation of these downstream targets.
Experimental Protocols
In Vitro PKA Kinase Inhibition Assay
This protocol is designed to compare the inhibitory potency of myristoylated and non-myristoylated PKI 14-22 amide in a cell-free system.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide, LRRASLG)
-
ATP, [γ-³²P]ATP
-
Myristoylated PKI 14-22 amide
-
Non-myristoylated PKI 14-22 amide
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of both myristoylated and non-myristoylated PKI 14-22 amide.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, a fixed concentration of PKA substrate peptide, and a fixed concentration of PKA enzyme.
-
Add the different concentrations of the PKI inhibitors to the reaction mixtures and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Plot the percentage of PKA inhibition against the inhibitor concentration to determine the IC₅₀ value for each compound.
Cell-Based PKA Activity Assay (CREB Phosphorylation)
This protocol assesses the ability of myristoylated and non-myristoylated PKI 14-22 amide to inhibit PKA activity in living cells by measuring the phosphorylation of a downstream target, CREB.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin (an adenylyl cyclase activator)
-
Myristoylated PKI 14-22 amide
-
Non-myristoylated PKI 14-22 amide
-
Lysis buffer
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Plate HEK293 cells and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of myristoylated or non-myristoylated PKI 14-22 amide for 1-2 hours.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to activate PKA. A non-stimulated control group should be included.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-CREB and total-CREB.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total-CREB signal. Compare the levels of CREB phosphorylation in treated versus untreated cells.
Logical Workflow: Choosing the Right Inhibitor
The selection between myristoylated and non-myristoylated PKI 14-22 amide is primarily dictated by the experimental system.
Conclusion
Myristoylated and non-myristoylated PKI 14-22 amides are indispensable tools for studying PKA signaling. The non-myristoylated form is ideal for dissecting PKA activity in controlled, cell-free environments, offering high specificity and potency. In contrast, the myristoylated version provides the crucial advantage of cell permeability, enabling the investigation of PKA's role in complex cellular and physiological contexts. A thorough understanding of their distinct properties, as outlined in this guide, is essential for the design of robust experiments and the accurate interpretation of their results in the pursuit of novel therapeutic strategies and a deeper understanding of cellular signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
Navigating the Challenges of Myristoylated PKI 14-22 Amide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Myristoylated PKI 14-22 amide, a potent and cell-permeable inhibitor of Protein Kinase A (PKA), is a critical tool in cellular and molecular biology research. Its efficacy, however, is intrinsically linked to its proper handling, which hinges on a thorough understanding of its solubility and stability. This technical guide provides an in-depth overview of these crucial parameters, offering a compilation of available data, standardized experimental protocols, and visual aids to empower researchers in their experimental design and execution.
Physicochemical Properties
Myristoylated PKI 14-22 amide is a synthetic peptide modified with a myristoyl group at its N-terminus, a feature that significantly enhances its cell permeability compared to its non-myristoylated counterpart.
| Property | Value |
| Molecular Weight | ~1209.5 g/mol |
| Appearance | Lyophilized white powder |
| Purity | Typically ≥95% (as determined by HPLC) |
Solubility Profile
The solubility of myristoylated PKI 14-22 amide is a critical consideration for the preparation of stock solutions and experimental media. The myristoyl group, while aiding in cell entry, also imparts a hydrophobic character to the peptide, influencing its behavior in various solvents.
| Solvent | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL to 100 mg/mL | [1][2][3][4] |
| Water | 1 mg/mL to 50 mg/mL (may require sonication) | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |
| Ethanol | Insoluble |
Note: Solubility can be batch-dependent. It is always recommended to test the solubility of a small aliquot before dissolving the entire sample.
Stability and Storage Recommendations
Proper storage is paramount to maintaining the integrity and activity of myristoylated PKI 14-22 amide. The peptide is susceptible to degradation, particularly in solution.
Lyophilized Powder
| Storage Temperature | Recommended Duration | Source(s) |
| -20°C | 1 to 4 years | |
| -80°C | 2 years |
In Solution
| Storage Temperature | Recommended Duration | Source(s) |
| -20°C | 1 to 3 months | |
| -80°C | 6 to 12 months |
Key Recommendations:
-
Store the lyophilized powder in a desiccator at the recommended temperature.
-
Upon reconstitution, it is highly advisable to prepare single-use aliquots to minimize freeze-thaw cycles.
-
Protect from moisture.
Experimental Protocols
The following are generalized protocols for assessing the solubility and stability of myristoylated PKI 14-22 amide.
Protocol for Determining Solubility
This protocol outlines a systematic approach to determine the solubility of the peptide in a solvent of interest.
Caption: Workflow for determining peptide solubility.
Protocol for Assessing Stability in Solution
This protocol provides a framework for evaluating the stability of the peptide in a chosen solvent over time.
Caption: Workflow for assessing peptide stability.
Mechanism of Action: PKA Signaling Pathway Inhibition
Myristoylated PKI 14-22 amide functions by directly inhibiting the catalytic subunit of Protein Kinase A, thereby preventing the phosphorylation of its downstream targets.
Caption: Inhibition of the PKA signaling pathway.
General Guidelines for Use
-
Initial Dissolution: For most applications, dissolving myristoylated PKI 14-22 amide in sterile DMSO to create a concentrated stock solution is recommended.
-
Working Dilutions: Further dilute the DMSO stock solution in aqueous-based buffers or cell culture media to the final working concentration immediately before use. Be mindful of the final DMSO concentration in your experiment, as it can have cytotoxic effects at higher levels.
-
Hydrophobic Nature: Due to its hydrophobicity, the peptide may exhibit a tendency to adhere to plastic surfaces. Using low-protein-binding tubes and pipette tips can help mitigate this issue.
-
Sonication: If the peptide does not readily dissolve, brief sonication can be beneficial. However, avoid excessive heating, which can lead to degradation.
By adhering to these guidelines and understanding the fundamental properties of myristoylated PKI 14-22 amide, researchers can ensure the reliability and reproducibility of their experimental outcomes.
References
A Technical Guide to Myristoylated PKI 14-22 Amide: A Cell-Permeable PKA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of myristoylated PKI 14-22 amide, a widely used cell-permeable peptide inhibitor of Protein Kinase A (PKA). This document covers its commercial suppliers, cost, mechanism of action, and detailed experimental protocols derived from peer-reviewed literature.
Introduction to Myristoylated PKI 14-22 Amide
Myristoylated PKI 14-22 amide is a synthetic peptide that acts as a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] The core peptide sequence, GRTGRRNAI, corresponds to amino acids 14-22 of the endogenous PKA inhibitor protein (PKI).[2][3] The addition of a myristoyl group to the N-terminus enhances its cell membrane permeability, allowing for the effective inhibition of intracellular PKA in living cells. The non-myristoylated version of the peptide is a highly specific inhibitor of PKA with a Ki (inhibition constant) of approximately 36 nM. This tool compound is invaluable for studying the physiological roles of PKA in various cellular processes.
Commercial Suppliers and Cost
Myristoylated PKI 14-22 amide is available from a variety of commercial suppliers. The cost can vary based on the supplier, purity, and quantity. Below is a comparative table of suppliers and their listed prices. Please note that prices are subject to change and may not include shipping and handling fees. It is advisable to visit the supplier's website for the most current pricing and to request a quote for bulk orders.
| Supplier | Catalog Number | Quantity | Purity | Price (USD) |
| Tocris Bioscience | 2546 | 1 mg | ≥95% (HPLC) | $230.49 |
| Enzo Life Sciences | BML-P210-0500 | 0.5 mg | ≥95% (HPLC) | $173.25 |
| MedChemExpress | HY-P1291 | 1 mg | 99.65% | $150.00 |
| Cayman Chemical | 13269 | 1 mg | ≥98% | Request Quote |
| Calbiochem (Merck/Sigma-Aldrich) | 476485 | 500 µg | ≥95% (HPLC) | ~$184.00 |
| APExBIO | B5369 | 1 mg | >98% | Request Quote |
| United States Biological | P1015-74 | 500 µg | - | $380.00 |
| Isca Biochemicals | KS-110 | 1 mg | - | £55.00 |
| MedKoo Biosciences | 406820 | Custom Synthesis | - | Request Quote |
Mechanism of Action and Signaling Pathway
Myristoylated PKI 14-22 amide functions as a competitive inhibitor of PKA. The PKA holoenzyme is a tetramer composed of two regulatory subunits and two catalytic subunits. Upon binding of cyclic AMP (cAMP) to the regulatory subunits, the catalytic subunits are released and become active. The active catalytic subunits then phosphorylate downstream target proteins on serine or threonine residues. The PKI 14-22 peptide mimics the substrate of the PKA catalytic subunit and binds to its active site, thereby preventing the phosphorylation of its natural substrates.
The myristoylated PKI 14-22 amide directly targets the active PKA catalytic subunits, preventing the phosphorylation of downstream substrates like CREB and other cellular proteins.
Experimental Protocols
Myristoylated PKI 14-22 amide is typically dissolved in a solvent like DMSO or water to create a stock solution, which is then diluted to the final working concentration in cell culture media or buffer. The optimal concentration and incubation time will vary depending on the cell type and the specific experimental conditions. Below are summaries of protocols from published studies.
Inhibition of Zika Virus Replication in Endothelial Cells
This protocol is adapted from Cheng et al., Journal of Virology, 2018.
-
Objective: To determine the effect of PKA inhibition on Zika virus (ZIKV) replication.
-
Cell Line: Human umbilical vein endothelial cells (HUVECs).
-
Reagent Preparation:
-
Prepare a stock solution of myristoylated PKI 14-22 amide in sterile, nuclease-free water.
-
Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).
-
-
Experimental Procedure:
-
Seed HUVECs in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of myristoylated PKI 14-22 amide for a specified period before infection.
-
Infect the cells with ZIKV at a specific multiplicity of infection (MOI).
-
After the virus adsorption period, remove the inoculum and add fresh culture medium containing the PKA inhibitor.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Assess viral replication by methods such as quantitative RT-PCR for viral RNA, plaque assays for infectious virus titers, or western blotting for viral protein expression.
-
-
Results from the Study: Myristoylated PKI 14-22 amide significantly inhibited ZIKV replication in HUVECs in a dose-dependent manner.
References
Methodological & Application
Protocol for Using Myristoylated PKI 14-22 Amide in Cultured Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylated PKI 14-22 amide is a highly potent and cell-permeable peptide inhibitor of cAMP-dependent protein kinase A (PKA). The addition of a myristoyl group to the N-terminus of the PKI 14-22 peptide enhances its ability to cross cell membranes, making it an effective tool for studying the role of PKA in various cellular processes within intact cells.[1][2][3][4] The non-myristoylated version of the peptide is a specific and potent inhibitor of PKA with a dissociation constant (Ki) of approximately 36 nM.[1] This myristoylated analog allows for the direct inhibition of intracellular PKA activity, thereby facilitating the investigation of PKA-mediated signaling pathways in diverse research areas, including signal transduction, neuroscience, cancer biology, and virology.
Mechanism of Action
Protein Kinase A is a key enzyme in cellular signaling, typically activated by the second messenger cyclic AMP (cAMP). Upon activation, the catalytic subunits of PKA are released and phosphorylate a multitude of downstream protein substrates on serine or threonine residues, regulating a wide array of cellular functions such as gene expression, metabolism, and cell proliferation. Myristoylated PKI 14-22 amide acts as a pseudosubstrate inhibitor. It mimics the substrate of PKA and binds to the catalytic subunit, thereby competitively inhibiting its kinase activity and preventing the phosphorylation of its natural substrates. The myristoylation is crucial for its function in living cells as it facilitates the peptide's association with and transport across the plasma membrane.
Quantitative Data
The following tables summarize key quantitative data for myristoylated PKI 14-22 amide based on available literature.
| Parameter | Value | Reference |
| Ki (non-myristoylated) | ~36 nM |
| Application | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Zika Virus Replication Inhibition | HUVEC | 10-40 µM | 48-72 h | Significant reduction in viral protein expression and viral titers. | |
| Zika Virus Replication Inhibition | Astrocytes | 20-40 µM | 72 h | Inhibition of Zika virus replication. | |
| Phagocytosis Inhibition | Human Neutrophils | Concentration-dependent | Not specified | Reduction of IgG-dependent phagocytosis. | |
| PKA Activity Inhibition | Mouse Brain/Spinal Cord Lysates | 75 µM | Not applicable | Inhibition of PKA activity. |
Experimental Protocols
Reagent Preparation
a. Stock Solution Preparation:
Myristoylated PKI 14-22 amide is typically supplied as a lyophilized powder.
-
Reconstitution Solvent: Dissolve the peptide in sterile, high-quality dimethyl sulfoxide (DMSO) to create a stock solution. Some suppliers also indicate solubility in water or dilute acid. It is recommended to consult the manufacturer's datasheet for the specific product.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 1-10 mM. For instance, to prepare a 1 mM stock solution of a peptide with a molecular weight of 1209.5 g/mol , dissolve 1.21 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for several months at -20°C.
b. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Protocol for Determining Optimal Working Concentration
The optimal concentration of myristoylated PKI 14-22 amide can vary depending on the cell type and the specific biological question. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your experimental system.
-
Cell Seeding: Seed the cells of interest in a multi-well plate (e.g., 96-well plate for cytotoxicity assays or larger formats for functional assays) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with a range of concentrations of myristoylated PKI 14-22 amide (e.g., 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay (e.g., MTT, MTS, or LDH assay): Assess cell viability to determine the highest concentration that does not cause significant cytotoxicity.
-
Functional Assay: Concurrently, assess the inhibitory effect on PKA activity. This can be done by measuring the phosphorylation of a known PKA substrate (e.g., CREB) via Western blotting or by using a PKA activity assay kit.
-
Data Analysis: Plot cell viability and PKA inhibition as a function of the inhibitor concentration to determine the optimal concentration that provides significant PKA inhibition with minimal cytotoxicity.
General Protocol for PKA Inhibition in Cultured Cells
-
Cell Culture: Culture your cells of interest to the desired confluency in the appropriate culture vessel.
-
Starvation (Optional): Depending on the experimental design, you may need to serum-starve the cells for a few hours to overnight to reduce basal PKA activity.
-
Pre-treatment with Inhibitor: Remove the culture medium and add fresh medium containing the predetermined optimal concentration of myristoylated PKI 14-22 amide. Include appropriate controls (vehicle and untreated). Incubate for a sufficient time to allow for cell penetration and PKA inhibition (e.g., 30 minutes to 2 hours).
-
Stimulation: After the pre-incubation period, you can stimulate the cells with an agonist that is known to activate the PKA pathway (e.g., forskolin, isoproterenol, or a specific hormone) for a defined period.
-
Downstream Analysis: Following treatment, harvest the cells for downstream analysis. This may include:
-
Western Blotting: To analyze the phosphorylation status of PKA substrates (e.g., phospho-CREB).
-
PKA Activity Assays: To directly measure the enzymatic activity of PKA.
-
Gene Expression Analysis (qPCR or RNA-seq): To investigate changes in the transcription of PKA target genes.
-
Functional Assays: To assess the physiological consequences of PKA inhibition (e.g., cell proliferation, apoptosis, migration).
-
Visualizations
Caption: PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKA Inhibitor 14-22 Amide, Cell-Permeable, Myristoylated - Calbiochem | 476485 [merckmillipore.com]
- 3. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzo Life Sciences PKI (14-22) amide (myristoylated) (0.5 mg) CAS: 201422-03-9, | Fisher Scientific [fishersci.com]
Probing the cAMP Signaling Cascade: Application Notes and Protocols for Myristoylated PKI 14-22 Amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing myristoylated PKI 14-22 amide, a potent and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA), to investigate cAMP signaling pathways. This document outlines the mechanism of action, provides quantitative data for experimental planning, and offers detailed protocols for key applications.
Myristoylated PKI 14-22 amide is a powerful tool for dissecting the diverse cellular processes regulated by cAMP and PKA, including gene expression, metabolism, and cell proliferation. Its myristoyl group facilitates its entry into cells, allowing for the direct inhibition of PKA in live-cell assays.[1][2][3] This peptide acts as a competitive inhibitor of the PKA catalytic subunit, effectively blocking the phosphorylation of its downstream targets.[1]
Quantitative Data Summary
For effective experimental design, it is crucial to consider the inhibitory constants and typical working concentrations of myristoylated PKI 14-22 amide. The following tables summarize key quantitative data.
| Parameter | Value | Notes |
| Ki (dissociation constant) | ~36 nM | This value is for the non-myristoylated form of the PKI 14-22 amide peptide and serves as a strong indicator of its high affinity for the PKA catalytic subunit. |
| Formulation | Lyophilized solid | Supplied as a trifluoroacetate salt. |
| Molecular Weight | 1209.49 g/mol | |
| Solubility | Soluble in DMSO (up to 1 mg/ml) and water (up to 1 mg/ml) | It is recommended to prepare a concentrated stock solution in DMSO. |
| Application | Cell Type/System | Recommended Working Concentration | Reference |
| Inhibition of Phagocytosis | Human Neutrophils | 3 - 10 µM | |
| Inhibition of PKA activity | Mouse Brain/Spinal Cord Lysates | 75 µM | |
| Inhibition of Zika Virus Replication | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 40 µM | |
| Reversal of Morphine Tolerance | Mice (intracerebroventricular injection) | 2.5 - 5 nmol/mouse | |
| Inhibition of PKA-dependent phosphorylation | Cultured Neurons | 1 µM |
Signaling Pathways and Experimental Logic
To visually represent the mechanism of action and experimental workflows, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to study cAMP signaling pathways using myristoylated PKI 14-22 amide.
Protocol 1: In Vitro PKA Activity Assay (Radiometric)
This protocol is adapted from a generic radiometric PKA assay and is suitable for confirming the inhibitory activity of myristoylated PKI 14-22 amide on purified PKA or in cell lysates.
Materials:
-
Myristoylated PKI 14-22 amide
-
Purified PKA catalytic subunit or cell lysate
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol
-
Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of myristoylated PKI 14-22 amide in DMSO.
-
Dilute the PKA enzyme or cell lysate in ADB to the desired concentration.
-
Prepare the Magnesium/ATP cocktail and add [γ-³²P]ATP to a final concentration of ~10 µCi per reaction.
-
-
Assay Setup (in microcentrifuge tubes on ice):
-
Add 10 µL of ADB.
-
Add 10 µL of the substrate peptide cocktail.
-
Add 10 µL of varying concentrations of myristoylated PKI 14-22 amide or vehicle (DMSO) as a control.
-
Add 10 µL of the PKA enzyme preparation.
-
Pre-incubate for 10 minutes on ice.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the Magnesium/[γ-³²P]ATP cocktail to each tube.
-
Vortex gently and incubate for 10-30 minutes at 30°C.
-
-
Stop Reaction and Measure Incorporation:
-
Spot 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone for 5 minutes.
-
Air dry the papers.
-
Transfer the papers to scintillation vials, add scintillation fluid, and count in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKA inhibition for each concentration of myristoylated PKI 14-22 amide compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes a general method for measuring intracellular cAMP levels in cultured cells treated with myristoylated PKI 14-22 amide using a commercially available cAMP assay kit (ELISA or radioimmunoassay).
Materials:
-
Cultured cells of interest
-
Myristoylated PKI 14-22 amide
-
cAMP-inducing agent (e.g., Forskolin, isoproterenol)
-
Cell lysis buffer (provided with the cAMP assay kit or 0.1 M HCl)
-
Commercially available cAMP assay kit (e.g., ELISA or RIA)
-
Plate reader or gamma counter
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of myristoylated PKI 14-22 amide or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes).
-
Stimulate the cells with a cAMP-inducing agent for the appropriate duration (e.g., 10-30 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium.
-
Lyse the cells according to the instructions provided with the cAMP assay kit. Typically, this involves adding a specific lysis buffer or 0.1 M HCl and incubating for a short period.
-
-
cAMP Measurement:
-
Perform the cAMP assay on the cell lysates following the manufacturer's protocol. This usually involves the incubation of the lysate with an antibody specific for cAMP and a labeled cAMP conjugate.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Analyze the effect of myristoylated PKI 14-22 amide on basal and stimulated cAMP levels. Note that as a PKA inhibitor, it is not expected to directly alter cAMP levels but can be used to separate PKA-dependent and independent effects of cAMP.
-
Protocol 3: Western Blot Analysis of CREB Phosphorylation
This protocol details the steps to assess the phosphorylation of a key PKA downstream target, CREB (cAMP response element-binding protein), at Serine 133.
Materials:
-
Cultured cells of interest
-
Myristoylated PKI 14-22 amide
-
cAMP-inducing agent (e.g., Forskolin)
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with myristoylated PKI 14-22 amide and a cAMP-inducing agent as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (Optional):
-
To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total CREB antibody.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-CREB and total CREB.
-
Express the results as the ratio of phospho-CREB to total CREB to determine the effect of myristoylated PKI 14-22 amide on CREB phosphorylation.
-
References
Application of Myristoylated PKI 14-22 Amide in Cancer Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylated PKI 14-22 amide is a cell-permeable version of the potent and specific peptide inhibitor of cAMP-dependent protein kinase A (PKA).[1][2][3] The myristoylation facilitates its transport across the cell membrane, allowing for the direct study of PKA's role in intracellular signaling pathways in living cells. PKA is a critical enzyme that is frequently dysregulated in various cancers, playing a significant role in cell proliferation, survival, and differentiation. Therefore, myristoylated PKI 14-22 amide serves as an invaluable tool for cancer research, enabling the elucidation of PKA's function in tumorigenesis and the evaluation of PKA inhibition as a potential therapeutic strategy. This document provides detailed application notes and experimental protocols for the use of myristoylated PKI 14-22 amide in cancer cell studies.
Mechanism of Action
Myristoylated PKI 14-22 amide acts as a competitive inhibitor of the PKA catalytic subunit. The non-myristoylated form of the peptide, PKI 14-22 amide, exhibits a high affinity for PKA with an inhibition constant (Ki) of 36 nM. By binding to the catalytic subunit, it blocks the phosphorylation of downstream PKA substrates, such as the transcription factor cAMP response element-binding protein (CREB), thereby inhibiting PKA-mediated signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of Myristoylated PKI 14-22 Amide
| Property | Value | Reference |
| Molecular Weight | 1209.5 g/mol | |
| Formula | C₅₃H₁₀₀N₂₀O₁₂ | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Table 2: Effective Concentrations of Myristoylated PKI 14-22 Amide and Observed Effects in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effects | Reference |
| PANC-1 | Pancreatic Cancer | Not Specified | Inhibition of cell growth, induction of apoptosis. | |
| A549 | Non-Small Cell Lung Cancer | 5 µM | Co-treatment with nicotine decreased cell viability and increased apoptosis compared to nicotine alone. | |
| H1299 | Non-Small Cell Lung Cancer | 5 µM | Co-treatment with nicotine decreased cell viability and increased apoptosis compared to nicotine alone. | |
| MCF-7 | Breast Cancer | 20 µM | Inhibited E2-activated PAK1. | |
| HL-60 | Promyelocytic Leukemia | Not Specified | Decreased the expression of the differentiation marker CD11b induced by retinoic acid. |
Signaling Pathways and Experimental Workflows
PKA-CREB Signaling Pathway in Cancer
The diagram below illustrates the canonical cAMP/PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide. In many cancers, this pathway is aberrantly activated, leading to increased cell proliferation and survival through the activation of downstream targets like CREB.
General Experimental Workflow for Studying the Effects of Myristoylated PKI 14-22 Amide
The following diagram outlines a typical workflow for investigating the impact of myristoylated PKI 14-22 amide on cancer cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of myristoylated PKI 14-22 amide on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Myristoylated PKI 14-22 amide (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of myristoylated PKI 14-22 amide in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to dissolve the crystals completely.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC₅₀ value if applicable.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by myristoylated PKI 14-22 amide using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Myristoylated PKI 14-22 amide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of myristoylated PKI 14-22 amide and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.
Protocol 3: Western Blot Analysis for Phospho-CREB
This protocol is used to determine the effect of myristoylated PKI 14-22 amide on the PKA-mediated phosphorylation of CREB.
Materials:
-
Cancer cell line of interest
-
Myristoylated PKI 14-22 amide
-
Forskolin (or other adenylyl cyclase activator)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total CREB, and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with the desired concentration of myristoylated PKI 14-22 amide for 1-2 hours. Then, stimulate the cells with an adenylyl cyclase activator like forskolin (e.g., 10 µM) for 15-30 minutes to activate PKA. Include appropriate controls (untreated, vehicle, forskolin alone).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CREB and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CREB.
Conclusion
Myristoylated PKI 14-22 amide is a powerful and specific tool for investigating the role of PKA signaling in cancer biology. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their studies to explore novel therapeutic avenues targeting the PKA pathway in various cancers. Careful optimization of concentrations and treatment times for specific cell lines and experimental endpoints is recommended for achieving robust and reproducible results.
References
Application Notes and Protocols: Preparation of Myristoylated PKI 14-22 Amide Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoylated PKI 14-22 amide is a highly specific and cell-permeable inhibitor of cAMP-dependent protein kinase A (PKA).[1][2][3] The addition of a myristoyl group to the N-terminus of the PKI 14-22 peptide enhances its ability to cross cell membranes, making it an effective tool for studying the role of PKA in cellular signaling pathways.[1][3] The non-myristoylated version of this peptide is a potent inhibitor of PKA with a Ki of 36 nM. Proper preparation of a stock solution is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of myristoylated PKI 14-22 amide stock solutions.
Physicochemical Properties
A summary of the key properties of myristoylated PKI 14-22 amide is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 1209.5 g/mol | |
| Formula | C₅₃H₁₀₀N₂₀O₁₂ | |
| Sequence | Myr-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH₂ | |
| Purity | ≥95% (HPLC) | |
| Appearance | Lyophilized solid |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to reconstitute lyophilized myristoylated PKI 14-22 amide to create a stock solution.
Materials:
-
Myristoylated PKI 14-22 amide (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Workflow for Stock Solution Preparation:
References
Application Notes and Protocols: Myristoylated PKI 14-22 Amide as a Negative Control in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of signal transduction and drug discovery, protein kinases are a pivotal class of enzymes. Their activity is tightly regulated, and dysregulation is often implicated in various diseases. Protein Kinase A (PKA), a key enzyme in the cAMP-dependent signaling pathway, is a frequent subject of such studies. Specific inhibitors are essential tools for elucidating the roles of PKA in cellular processes. Myristoylated PKI 14-22 amide is a widely used cell-permeable peptide inhibitor of PKA. To ensure the specificity of its inhibitory effects in kinase assays, a proper negative control is crucial. This document provides detailed application notes and protocols for the use of myristoylated PKI 14-22 amide and a corresponding negative control in kinase assays.
Myristoylated PKI 14-22 amide is a synthetic peptide derived from the heat-stable protein kinase inhibitor (PKI). The myristoylation of the N-terminus enhances its cell permeability, allowing for its use in both in vitro and in situ experiments. It acts as a competitive inhibitor of PKA with a high affinity, having a Ki (inhibition constant) of approximately 36 nM.[1][2][3]
PKA Signaling Pathway
The cAMP-dependent protein kinase A (PKA) signaling pathway is a fundamental cellular signaling cascade. It is initiated by the binding of extracellular signals, such as hormones, to G-protein coupled receptors (GPCRs). This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, binding to the regulatory subunits of the PKA holoenzyme. This binding causes a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes including metabolism, gene transcription, and cell growth.
References
- 1. Molecular recording of cellular protein kinase activity with chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 3. Universal quantitative kinase assay based on diagonal SCX chromatography and stable isotope dimethyl labeling provides high-definition kinase consensus motifs for PKA and human Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Myristoylated PKI 14-22 Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myristoylated PKI 14-22 amide is a highly specific and cell-permeable inhibitor of cAMP-dependent protein kinase A (PKA).[1][2][3] The peptide sequence, derived from the heat-stable protein kinase inhibitor (PKI), acts as a pseudosubstrate, binding to the catalytic subunit of PKA with high affinity (Ki ≈ 36 nM for the non-myristoylated form) to block its kinase activity.[1] The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus enhances the peptide's hydrophobicity, facilitating its transport across cellular membranes and the blood-brain barrier. This modification makes it a valuable tool for investigating the role of PKA signaling in various physiological and pathological processes in vivo. These application notes provide detailed protocols for the preparation and in vivo delivery of myristoylated PKI 14-22 amide.
Mechanism of Action: Inhibition of the PKA Signaling Pathway
Protein Kinase A is a key enzyme in cellular signaling, regulating a multitude of processes including metabolism, gene expression, and cell growth. PKA is activated by the second messenger cyclic AMP (cAMP). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. The active catalytic subunits then phosphorylate target proteins on serine or threonine residues. Myristoylated PKI 14-22 amide competitively inhibits the catalytic subunit of PKA, preventing the phosphorylation of its downstream targets.
In Vivo Delivery Protocols
The choice of delivery method depends on the research question, the target tissue, and the animal model. Intracerebroventricular (i.c.v.) injection is a common method for targeting the central nervous system.
Quantitative Data Summary
| Animal Model | Delivery Method | Dosage | Dosing Frequency | Application | Reference |
| Mouse | Intracerebroventricular (i.c.v.) | 5 nmol/mouse | Once 1 hour before surgery, then at 24 and 48 hours post-surgery | Prevention of morphine analgesic tolerance | |
| Mouse | Intracerebroventricular (i.c.v.) | 2.5 nmol/mouse | Single dose | Increase in tail-flick latency in morphine-tolerant mice |
Experimental Protocol: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol is adapted from studies investigating the role of PKA in morphine tolerance.
Materials:
-
Myristoylated PKI 14-22 amide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Surgical drapes and instruments
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Cleanse the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma landmark.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface), drill a small burr hole through the skull.
-
-
Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the prepared myristoylated PKI 14-22 amide solution (e.g., 5 nmol in a volume of 1-5 µL) over a period of 1-2 minutes.
-
Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as required by the approved animal care protocol.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
Monitor the animal for any signs of distress.
-
Formulation Protocols for In Vivo Administration
Proper formulation is critical for the solubility and stability of myristoylated PKI 14-22 amide for in vivo studies. The peptide is soluble in DMSO and dilute acids. For in vivo use, stock solutions in DMSO are often diluted with other vehicles.
Formulation Examples
| Formulation Components | Application | Notes | Reference |
| DMSO, PEG300, Tween 80, ddH₂O | General in vivo use | A multi-component system to improve solubility and stability. | |
| DMSO, Corn oil (10:90) | Injection | Suitable for subcutaneous or intramuscular injections. | |
| 0.5% Carboxymethyl cellulose (CMC-Na) | Oral (suspension) | For oral gavage administration. | |
| PEG400 | Oral | A vehicle for oral administration. |
Protocol for Preparing an Injectable Formulation
This protocol provides a method for preparing a formulation suitable for injection, based on a DMSO and corn oil vehicle.
Materials:
-
Myristoylated PKI 14-22 amide
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Prepare a Stock Solution:
-
Dissolve the myristoylated PKI 14-22 amide in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). This may require gentle warming or sonication to fully dissolve.
-
-
Prepare the Final Formulation:
-
For a final concentration of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the stock solution to 900 µL of sterile corn oil.
-
Mix thoroughly by vortexing or trituration to obtain a clear solution or a fine suspension.
-
It is recommended to use freshly prepared formulations for optimal results.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo experiment using myristoylated PKI 14-22 amide.
Application Notes
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Solubility and Storage: Myristoylated PKI 14-22 amide is soluble in DMSO up to 1 mg/ml and in dilute acids. Stock solutions in DMSO can be stored at -20°C or -80°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The solid peptide should be stored at -20°C.
-
Cell Permeability: The myristoyl group significantly enhances the cell permeability of the PKI peptide, allowing it to be used in cellular and in vivo systems without the need for microinjection or other disruptive delivery methods.
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Research Applications:
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Neuroscience: It has been used to prevent the development of morphine analgesic tolerance in mice, suggesting a critical role for PKA in this process.
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Virology: It has been shown to inhibit the replication of the Zika virus in human umbilical vein endothelial cells (HUVECs) and astrocytes.
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Cell Biology: It is used to study PKA-dependent processes such as phagocytosis in neutrophils and receptor-mediated endocytosis.
-
-
Considerations for Use:
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While myristoylation enhances cell permeability, it can also lead to non-specific membrane interactions. Appropriate controls, such as a scrambled myristoylated peptide, should be included in experiments.
-
The in vivo stability and pharmacokinetics of myristoylated peptides can be influenced by proteases and clearance mechanisms. The dosing regimen may need to be optimized for specific applications.
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Some myristoylated peptides have been reported to have off-target effects. It is important to consider and test for potential non-PKA-related effects in the experimental system.
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References
Application Notes and Protocols: Use of Myristoylated PKI 14-22 Amide in Conjunction with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoylated PKI 14-22 amide is a highly specific and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA). Its mechanism of action is based on the PKI (Protein Kinase Inhibitor) peptide sequence (14-22) which acts as a pseudosubstrate, binding to the catalytic subunit of PKA with high affinity (Ki ≈ 36 nM for the non-myristoylated form), thereby inhibiting its kinase activity. The N-terminal myristoylation facilitates its transport across the cell membrane, making it an effective tool for studying the role of PKA in cellular processes.[1]
The dysregulation of PKA signaling is implicated in various cancers, making it a compelling target for therapeutic intervention. PKA can influence cell proliferation, apoptosis, and differentiation, and its aberrant activity can contribute to tumorigenesis. Consequently, inhibiting PKA activity, either alone or in combination with other targeted therapies, presents a promising strategy in cancer research and drug development.
These application notes provide a comprehensive overview of the use of myristoylated PKI 14-22 amide in combination with other kinase inhibitors, with a focus on experimental design, data interpretation, and detailed protocols.
Signaling Pathway Overview: The Role of PKA in Cancer
The cAMP/PKA signaling pathway is a crucial regulator of numerous cellular functions. Its activation begins with the binding of extracellular ligands to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These catalytic subunits can then phosphorylate a multitude of downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), which in turn regulate the expression of genes involved in cell growth, survival, and metabolism. In many cancers, this pathway is aberrantly activated, promoting cell proliferation and survival.
Rationale for Combination Therapy
The complexity and redundancy of signaling networks in cancer cells often lead to resistance to single-agent therapies. By targeting multiple nodes within a pathway or across different pathways, combination therapies can achieve synergistic effects, overcome resistance, and potentially reduce drug dosages to minimize toxicity.
Combining myristoylated PKI 14-22 amide with other kinase inhibitors can be a powerful strategy. For instance, targeting both PKA and a downstream or parallel pathway (e.g., MAPK/ERK or PI3K/AKT/mTOR) can lead to a more profound and sustained anti-proliferative or pro-apoptotic response.
Data on Combination of Myristoylated PKI 14-22 Amide with Other Inhibitors
While extensive quantitative data on the combination of myristoylated PKI 14-22 amide with a wide range of specific kinase inhibitors is still emerging in the literature, a study by Yu et al. (2018) demonstrated a synergistic anti-tumor effect when combined with tetrandrine, a calcium channel blocker with broad biological activities, in various cancer cell lines. Although tetrandrine is not a conventional kinase inhibitor, this study provides a valuable framework for assessing the synergistic potential of myristoylated PKI 14-22 amide.
Table 1: Synergistic Effect of Myristoylated PKI 14-22 Amide and Tetrandrine on Cancer Cell Viability
| Cell Line | Drug Combination | Observation | Reference |
| AGS (gastric cancer) | Myristoylated PKI 14-22 amide + Tetrandrine | Synergistic inhibition of cell viability | |
| 769-P (renal cancer) | Myristoylated PKI 14-22 amide + Tetrandrine | Synergistic inhibition of cell viability | |
| 786-O (renal cancer) | Myristoylated PKI 14-22 amide + Tetrandrine | Synergistic inhibition of cell viability |
Note: The original study qualitatively describes the synergistic effect but does not provide specific Combination Index (CI) values for the myristoylated PKI 14-22 amide and tetrandrine combination. The study does provide CI values for a similar combination using the PKA inhibitor H89.
Experimental Protocols
The following protocols are adapted from established methodologies and can be used to investigate the combined effects of myristoylated PKI 14-22 amide and other kinase inhibitors.
Protocol 1: Cell Viability Assay (MTT or similar)
This protocol is designed to assess the effect of single and combined drug treatments on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
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Complete cell culture medium
-
96-well cell culture plates
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Myristoylated PKI 14-22 amide (stock solution in DMSO or water)
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Kinase inhibitor of interest (stock solution in appropriate solvent)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of myristoylated PKI 14-22 amide and the other kinase inhibitor in cell culture medium. Typical working concentrations for myristoylated PKI 14-22 amide range from 1 µM to 50 µM.
-
Treatment: Treat the cells with the single agents and their combinations at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each individual drug.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis of PKA Pathway Modulation
This protocol allows for the assessment of how the combination treatment affects the PKA signaling pathway by measuring the phosphorylation status of key downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Myristoylated PKI 14-22 amide
-
Kinase inhibitor of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with myristoylated PKI 14-22 amide, the other kinase inhibitor, and their combination for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Visualization of Experimental Logic
The following diagram illustrates the logical relationship in a combination therapy experiment designed to test for synergy.
Conclusion
Myristoylated PKI 14-22 amide is a valuable tool for investigating the role of PKA in cancer biology. Its use in combination with other kinase inhibitors holds significant promise for developing more effective anti-cancer therapeutic strategies. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to explore these synergistic interactions. Further research is warranted to identify novel and effective combination therapies that can be translated into clinical applications.
References
Troubleshooting & Optimization
troubleshooting guide for myristoylated PKI 14-22 amide experiments
Welcome to the technical support center for myristoylated PKI 14-22 amide. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent, cell-permeable peptide inhibitor of Protein Kinase A (PKA). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is myristoylated PKI 14-22 amide and how does it work?
A1: Myristoylated PKI 14-22 amide is a highly specific and cell-permeable inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3][4] It is a synthetic peptide corresponding to the amino acid sequence 14-22 of the endogenous PKA inhibitor (PKI). The addition of a myristoyl group to the N-terminus enhances its ability to cross cell membranes.[1] It acts as a competitive inhibitor by binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of its downstream substrates.
Q2: How should I dissolve and store myristoylated PKI 14-22 amide?
A2: Myristoylated PKI 14-22 amide is typically soluble in organic solvents such as DMSO and in dilute acidic solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO. To maintain stability, store the lyophilized peptide and stock solutions at -20°C. Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
Q3: What is the recommended working concentration for this inhibitor?
A3: The optimal working concentration of myristoylated PKI 14-22 amide can vary significantly depending on the cell type, experimental conditions, and the specific research question. Based on published studies, effective concentrations can range from the low micromolar (e.g., 1-10 µM) to higher concentrations (e.g., 20-75 µM). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Are there any known off-target effects of myristoylated PKI 14-22 amide?
A4: While generally considered highly specific for PKA, the myristoyl group itself can lead to off-target effects. Notably, myristoylated peptides as a class have been shown to activate the "funny current" (If) in sinoatrial myocytes, an effect that is independent of PKA inhibition. Researchers working with cardiomyocytes or other electrically active cells should be aware of this potential off-target effect.
Q5: How can I confirm that the inhibitor is effectively blocking PKA activity in my cells?
A5: The most common method to verify the efficacy of myristoylated PKI 14-22 amide is to perform a Western blot analysis of known PKA substrates. A decrease in the phosphorylation of specific PKA targets, such as CREB (at Ser133) or VASP (at Ser157), upon treatment with the inhibitor would indicate successful PKA inhibition. Additionally, in vitro kinase assays can be performed on cell lysates to directly measure the reduction in PKA activity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with myristoylated PKI 14-22 amide.
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of PKA activity | 1. Incorrect Concentration: The concentration of the inhibitor may be too low for your specific cell type or experimental conditions. 2. Inhibitor Degradation: The peptide may have degraded due to improper storage or handling. 3. Poor Cell Permeability: Although myristoylated, the peptide may not be efficiently entering your specific cell type. 4. High PKA Expression: The target cells may have very high endogenous levels of PKA, requiring a higher concentration of the inhibitor. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 50 µM). 2. Ensure the inhibitor has been stored correctly at -20°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Increase the incubation time to allow for better cell penetration. Consider a pre-incubation step of 30-60 minutes before applying your stimulus. 4. Quantify PKA expression levels in your cells and adjust the inhibitor concentration accordingly. |
| High Cellular Toxicity Observed | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Off-Target Effects: The myristoyl group or the peptide itself might be causing toxicity through mechanisms unrelated to PKA inhibition. 3. Inhibitor Concentration Too High: The concentration used may be well above the necessary inhibitory concentration, leading to toxic effects. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). 2. Test a non-myristoylated version of the PKI peptide (if available for your experimental setup) or a structurally different PKA inhibitor to see if the toxicity is specific to the myristoylated peptide. 3. Lower the concentration of the inhibitor to the lowest effective dose determined from your dose-response experiments. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell density, passage number, or overall health of the cells can affect their response. 2. Inaccurate Pipetting: Errors in preparing stock solutions or dilutions can lead to inconsistent inhibitor concentrations. 3. Inhibitor Instability in Media: The peptide may not be stable in your specific cell culture medium over the duration of the experiment. | 1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Use calibrated pipettes and prepare a master mix of the inhibitor in the media to ensure consistent dosing across replicates. 3. If long incubation times are required, consider replenishing the media with fresh inhibitor at intermediate time points. |
| Unexpected Phenotype Observed | 1. Off-Target Effects: As mentioned, the myristoyl group can have off-target effects. 2. PKA-Independent Pathways: The observed phenotype may be regulated by pathways that are not dependent on PKA. 3. Myristoylated Peptide Aggregation: High concentrations of myristoylated peptides can sometimes lead to aggregation, which might induce cellular stress or other unintended effects. | 1. Be aware of the known off-target effects, particularly in relevant cell types. Use a structurally different PKA inhibitor as a control. 2. Use other pharmacological or genetic tools to confirm the involvement of the PKA pathway. 3. Prepare fresh dilutions of the inhibitor and visually inspect for any precipitation. Consider sonicating the stock solution briefly before use. |
Quantitative Data
The following table summarizes key quantitative data for myristoylated PKI 14-22 amide from various sources.
| Parameter | Value | Context | Reference |
| Ki (for PKA) | ~36 nM | Non-myristoylated version | |
| IC50 | 17.75 µM | Zika Virus (IbH 30656) in HUVECs | |
| IC50 | 22.29 µM | Zika Virus (MR766) in HUVECs | |
| IC50 | 34.09 µM | Zika Virus (H/FP/2013) in HUVECs | |
| IC50 | 19.19 µM | Zika Virus (PRVABC59) in HUVECs | |
| Effective Concentration | 20-40 µM | Inhibition of Zika virus replication in HUVECs and astrocytes | |
| Effective Concentration | 75 µM | Inhibition of PKA activity in mouse brain or spinal cord lysates | |
| Effective Concentration | 3 µM | Reduction of IgG-mediated phagocytosis in human neutrophils | |
| Effective Concentration | 1 µM | Inhibition of PKA-mediated effects in muscle cells | |
| Effective Concentration | 50 µM | Inhibition of FSH-stimulated phosphorylation in granulosa cells |
Experimental Protocols
Protocol 1: Inhibition of PKA Activity in Cultured Cells and Western Blot Analysis of Substrate Phosphorylation
This protocol describes a general workflow for treating cultured cells with myristoylated PKI 14-22 amide and assessing the inhibition of PKA by monitoring the phosphorylation of a known substrate (e.g., CREB).
Materials:
-
Myristoylated PKI 14-22 amide
-
Sterile DMSO
-
Cultured cells of interest
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Appropriate cell culture medium
-
PKA activator (e.g., Forskolin, 8-Bromo-cAMP)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total CREB, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of myristoylated PKI 14-22 amide in sterile DMSO (e.g., 10 mM).
-
Inhibitor Treatment: Dilute the stock solution to the desired final concentrations in fresh cell culture medium. Pre-treat the cells with the inhibitor or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes).
-
PKA Activation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a specific duration (e.g., 15-30 minutes). Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH).
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Protocol 2: In Vitro PKA Kinase Assay
This protocol outlines a method to directly measure the inhibitory effect of myristoylated PKI 14-22 amide on PKA activity in vitro.
Materials:
-
Recombinant active PKA catalytic subunit
-
Myristoylated PKI 14-22 amide
-
PKA substrate (e.g., Kemptide)
-
Kinase assay buffer
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ATP
-
Method for detecting phosphorylation (e.g., radioactive [γ-³²P]ATP and scintillation counting, or a phospho-specific antibody-based ELISA)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of myristoylated PKI 14-22 amide in the kinase assay buffer.
-
Set up Kinase Reaction: In a microcentrifuge tube or a well of a microplate, combine the kinase assay buffer, the PKA substrate, and the recombinant PKA enzyme.
-
Add Inhibitor: Add the different concentrations of the inhibitor or vehicle (DMSO) to the reaction mixtures.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the reaction at 30°C for a specified period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
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Detect Phosphorylation: Quantify the amount of phosphorylated substrate using your chosen detection method.
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Data Analysis: Plot the PKA activity as a function of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.
Caption: A logical workflow for troubleshooting common issues in experiments.
Caption: A typical experimental workflow for using myristoylated PKI 14-22 amide.
References
optimizing incubation time for myristoylated PKI 14-22 amide treatment
Welcome to the technical support center for myristoylated PKI 14-22 amide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this cell-permeable peptide inhibitor of Protein Kinase A (PKA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is myristoylated PKI 14-22 amide and how does it work?
Myristoylated PKI 14-22 amide is a highly selective and cell-permeable inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3] The peptide sequence corresponds to the inhibitory domain of the endogenous PKA inhibitor protein (PKI). The addition of a myristoyl group to the N-terminus enhances its ability to cross cell membranes.[1] It acts as a competitive inhibitor by binding to the catalytic subunit of PKA, preventing the phosphorylation of its downstream targets.[1] The non-myristoylated version has a Ki of approximately 36 nM for PKA.
Q2: What is the typical concentration and incubation time for myristoylated PKI 14-22 amide treatment?
The optimal concentration and incubation time are highly dependent on the cell type, the specific biological question, and the downstream readout. Based on published studies, a good starting point is a concentration range of 1-10 µM. However, concentrations up to 40 µM have been used in some applications. Incubation times can range from a few hours to 72 hours. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: How should I prepare and store myristoylated PKI 14-22 amide?
Myristoylated PKI 14-22 amide is typically supplied as a lyophilized powder. For stock solutions, it is soluble in DMSO or dilute acidic solutions. It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for several months at -20°C.
Troubleshooting Guide
Q4: I am not seeing any effect of the inhibitor. What could be the problem?
Several factors could contribute to a lack of observed effect:
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Suboptimal Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to see a significant effect. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions.
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PKA Activity in Your System: Ensure that the PKA pathway is active under your experimental conditions. You may need to stimulate the pathway with an activator like forskolin or 8-bromo-cAMP to observe the inhibitory effect of myristoylated PKI 14-22 amide.
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Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that the stock solution is not degraded.
-
Cell Permeability: While myristoylation enhances cell permeability, the efficiency can vary between cell types.
Q5: I am observing unexpected or off-target effects. What should I do?
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Myristoylation-Related Effects: The myristoyl group itself can sometimes cause off-target effects. For example, myristoylated peptides have been shown to potentiate the "funny current" (If) in sinoatrial myocytes in a PKA-independent manner.
-
Control Experiments: To distinguish between PKA-specific and off-target effects, it is crucial to include proper controls. Consider using the non-myristoylated version of the peptide in cell lysates (where permeability is not an issue) or a structurally different PKA inhibitor.
-
Toxicity: At higher concentrations, the inhibitor may exhibit cytotoxicity. It is important to assess cell viability (e.g., using an MTT or LDH assay) in parallel with your functional experiments. In some cases, high concentrations (>10 µM) have been noted to inhibit neutrophil adhesion.
Experimental Protocols & Data
Optimizing Incubation Time: A General Protocol
This protocol outlines a general workflow for determining the optimal incubation time for myristoylated PKI 14-22 amide treatment in a cell-based assay.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Inhibitor Preparation: Prepare a stock solution of myristoylated PKI 14-22 amide in DMSO. Further dilute the stock in your cell culture medium to the desired final concentration.
-
Treatment: Treat the cells with a predetermined concentration of the inhibitor (e.g., based on the literature or a preliminary dose-response experiment). Include a vehicle control (DMSO) at the same final concentration.
-
Time Points: Harvest the cells at various time points after treatment (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against a known downstream target of PKA (e.g., phospho-CREB) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Analysis: Quantify the band intensities for the phosphorylated target and normalize them to the loading control. Plot the relative protein levels against the incubation time to determine the optimal duration for achieving the desired level of inhibition.
Summary of Experimental Conditions from Literature
| Application | Cell/System Type | Concentration | Incubation Time | Observed Effect |
| Zika Virus Inhibition | HUVEC and astrocytes | 20-40 µM | 72 hours | >85% reduction in viral titers. |
| Inhibition of Viral Protein Expression | HUVEC and astrocytes | 10-40 µM | 4-24 hours | Dose-dependent reduction in viral capsid and NS1 protein expression. |
| Prevention of Morphine Tolerance | Mice (intracerebroventricular injection) | 5 nmol/mouse | 1 hour pre-treatment, then at 24 and 48 hours | Prevented the development of morphine analgesic tolerance. |
| Inhibition of IgG-mediated phagocytosis | Human neutrophils | Dose-dependent | Not specified | Reduced phagocytic response. |
| Inhibition of apoAI promoter activity | HepG2 cells | Not specified | 24 hours | Abrogated induction by FSK, 8-bromo-cAMP, or cholera toxin. |
Visualizations
Signaling Pathway of PKA
Caption: The PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.
Experimental Workflow for Optimizing Incubation Time
Caption: A typical experimental workflow for optimizing inhibitor incubation time.
Troubleshooting Logic Diagram
References
potential off-target effects of myristoylated PKI 14-22 amide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using myristoylated PKI 14-22 amide. The information is designed to help you identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of myristoylated PKI 14-22 amide?
Myristoylated PKI 14-22 amide is a cell-permeable version of the protein kinase inhibitor (PKI) 14-22 amide. Its primary on-target effect is the selective, competitive inhibition of cAMP-dependent protein kinase A (PKA).[1][2] The myristoylation modification enhances its permeability across cell membranes, allowing it to act within the intracellular environment.[1][2] The non-myristoylated form of the peptide has a high affinity for PKA, with a Ki of approximately 36 nM.[3]
Q2: What are the known or potential off-target effects of myristoylated PKI 14-22 amide?
The most well-documented off-target effect is the potentiation of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current, also known as the "funny current" (If), in sinoatrial myocytes. This effect is independent of PKA inhibition and appears to be a class effect of myristoylated peptides.
At high concentrations (in the micromolar range), myristoylated PKI 14-22 amide has been observed to inhibit Zika virus replication, suggesting potential interactions with other cellular targets beyond PKA.
Furthermore, the myristoyl group itself can lead to nonspecific interactions with cellular membranes and proteins, potentially causing effects unrelated to PKA inhibition.
Q3: I am observing unexpected excitatory effects in my cardiomyocyte experiments. Could this be an off-target effect of myristoylated PKI 14-22 amide?
Yes, this is a strong possibility. The known off-target effect of myristoylated PKI 14-22 amide is the potentiation of the "funny current" (If) in sinoatrial myocytes, which can lead to an increased heart rate and other excitatory effects. This effect is independent of its PKA inhibitory activity.
Q4: Are there any reports on the broader kinase selectivity of myristoylated PKI 14-22 amide?
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype Not Consistent with PKA Inhibition
Symptoms:
-
Observed cellular response is opposite to what is expected from PKA inhibition (e.g., activation of a pathway that PKA normally suppresses).
-
Effects are observed at concentrations significantly higher than the Ki for PKA.
-
The phenotype is observed in cell types known to be sensitive to membrane perturbations.
Possible Causes:
-
Off-target effects of the myristoyl group: The lipid modification can lead to non-specific interactions with membranes or other proteins.
-
Activation of the "funny current" (If): In electrically excitable cells like cardiomyocytes, this can lead to depolarization and other excitatory effects.
-
Inhibition of other kinases or cellular proteins: At higher concentrations, the peptide may interact with other targets.
Troubleshooting Steps:
| Step | Description | Rationale |
| 1 | Titrate the concentration: Determine the lowest effective concentration that inhibits PKA in your system. | To minimize off-target effects that often occur at higher concentrations. |
| 2 | Use a non-myristoylated control: If possible in your experimental setup (e.g., in cell lysates or with permeabilized cells), compare the effects with the non-myristoylated PKI 14-22 amide. | To determine if the observed effect is due to the peptide sequence or the myristoyl group. |
| 3 | Employ a structurally different PKA inhibitor: Use another well-characterized PKA inhibitor (e.g., H-89, though be aware of its own off-target profile) to see if it recapitulates the phenotype. | To confirm that the effect is specific to PKA inhibition. |
| 4 | Perform electrophysiology: If working with excitable cells, use whole-cell patch-clamp to directly measure the "funny current" (If). | To directly assess the known off-target effect on HCN channels. |
| 5 | Conduct a Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of PKA and other potential off-targets in the presence of the inhibitor. | To confirm target engagement with PKA and identify other potential binding partners in a cellular context. |
Problem 2: High Background or Non-Specific Effects in Cellular Assays
Symptoms:
-
Increased cell death or morphological changes at working concentrations.
-
High variability between replicate experiments.
-
General suppression of cellular functions not directly related to PKA signaling.
Possible Causes:
-
Detergent-like effects of the myristoyl group: At higher concentrations, the lipophilic moiety can disrupt cell membranes.
-
Insolubility or aggregation of the peptide: Poor solubility can lead to inconsistent results and cellular stress.
-
Contamination of the peptide stock.
Troubleshooting Steps:
| Step | Description | Rationale |
| 1 | Check solubility: Ensure the peptide is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in aqueous buffer. Visually inspect for precipitates. | Aggregates can cause non-specific cellular stress and lead to inconsistent effective concentrations. |
| 2 | Perform a dose-response curve for cytotoxicity: Use an assay like MTT or LDH release to determine the maximum non-toxic concentration in your cell type. | To establish a safe working concentration range that avoids non-specific toxicity. |
| 3 | Include a myristoylated scrambled peptide control: Synthesize or purchase a peptide with a scrambled sequence but the same myristoylation. | To differentiate between effects caused by the specific peptide sequence and those caused by the lipid modification. |
| 4 | Verify peptide purity and identity: If possible, confirm the purity and molecular weight of your peptide stock using HPLC and mass spectrometry. | To rule out issues with the quality of the reagent. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Quantitative Data
| Parameter | Value | Target/Effect | Organism/System | Reference |
| Ki | ~36 nM | PKA | (non-myristoylated) | |
| IC50 | 17.75 µM | Zika Virus (IbH 30656) | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| IC50 | 22.29 µM | Zika Virus (MR766) | HUVECs | |
| IC50 | 34.09 µM | Zika Virus (H/FP/2013) | HUVECs | |
| IC50 | 19.19 µM | Zika Virus (PRVABC59) | HUVECs | |
| Effect | Potentiation | "Funny Current" (If) / HCN Channels | Sinoatrial Myocytes |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure "Funny Current" (If)
This protocol is adapted for measuring the off-target effects of myristoylated PKI 14-22 amide on HCN channels.
Materials:
-
Isolated cardiomyocytes (e.g., from the sinoatrial node)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 Glucose, 5 HEPES; pH 7.4 with NaOH
-
Internal solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with KOH
-
Myristoylated PKI 14-22 amide stock solution (in DMSO)
Procedure:
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Record baseline If by applying hyperpolarizing voltage steps from a holding potential of -40 mV to -120 mV in 10 mV increments.
-
Perfuse the cell with the external solution containing the desired concentration of myristoylated PKI 14-22 amide. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
After a few minutes of incubation, repeat the voltage-step protocol to record If in the presence of the inhibitor.
-
Analyze the current amplitude and activation kinetics to determine if the inhibitor potentiates If.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for assessing the binding of myristoylated PKI 14-22 amide to PKA and identifying potential off-targets.
Materials:
-
Cultured cells of interest
-
Myristoylated PKI 14-22 amide
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Centrifuge for separating soluble and precipitated proteins
-
SDS-PAGE and Western blot reagents
-
Antibodies against PKA and other potential targets
Procedure:
-
Treat cultured cells with myristoylated PKI 14-22 amide or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKA (and other proteins of interest) in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.
References
Technical Support Center: Assessing Cytotoxicity of Myristoylated PKI 14-22 Amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoylated PKI 14-22 amide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the assessment of its cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is myristoylated PKI 14-22 amide and what is its primary mechanism of action?
Myristoylated PKI 14-22 amide is a cell-permeable version of the protein kinase inhibitor PKI (14-22) amide.[1][2][3] The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide enhances its ability to cross cell membranes.[4] Its primary mechanism of action is the potent and specific inhibition of cAMP-dependent Protein Kinase A (PKA). The non-myristoylated form has a Ki of 36 nM for PKA. By inhibiting PKA, it can block the phosphorylation of downstream target proteins.
Q2: In which research areas is myristoylated PKI 14-22 amide commonly used?
Myristoylated PKI 14-22 amide is utilized in a variety of research fields. It has been shown to inhibit cell growth and induce apoptosis in human pancreatic cancer cells (PANC-1). Additionally, it is used to study the role of PKA in signaling pathways, such as those involved in nicotine-mediated increases in VEGF levels in non-small cell lung cancer (NSCLC) cells. It has also demonstrated antiviral properties, inhibiting the replication of the Zika virus in human umbilical vein endothelial cells (HUVECs) and astrocytes.
Q3: Why is it important to assess the cytotoxicity of myristoylated PKI 14-22 amide?
While myristoylated PKI 14-22 amide is a valuable tool for studying PKA signaling and has potential therapeutic applications, it is crucial to determine its cytotoxic profile. Assessing cytotoxicity helps to:
-
Establish a therapeutic window, which is the concentration range where it is effective against target cells (e.g., cancer cells) while having minimal harmful effects on normal cells.
-
Understand its off-target effects.
-
Determine the appropriate concentrations for in vitro and in vivo experiments to avoid non-specific toxicity.
Q4: Which cell lines are suitable for testing the cytotoxicity of myristoylated PKI 14-22 amide?
The choice of cell lines will depend on the research question. For anti-cancer studies, pancreatic cancer cell lines like PANC-1 are relevant. For antiviral research, HUVECs and astrocytes have been used. It is also recommended to test for toxicity in a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.
Troubleshooting Guides
General Assay Problems
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently before dispensing into each well. |
| Edge effects due to evaporation | Avoid using the outer wells of the microplate. Fill the peripheral wells with sterile PBS or media. | |
| Bubbles in wells | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be popped with a sterile needle. | |
| Low signal or absorbance values | Insufficient number of viable cells | Optimize the initial cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Incorrect wavelength used for measurement | Double-check the recommended wavelength for the specific assay (e.g., 570 nm for MTT assay). | |
| High background signal | Contamination of media or reagents | Use fresh, sterile reagents and media. Filter-sterilize solutions if necessary. |
| Phenol red or serum in the media | Use phenol red-free media if it interferes with the assay's colorimetric or fluorescent readout. Serum can also sometimes contribute to background and should be tested as a control. |
Peptide-Specific Issues
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cytotoxicity results | TFA (trifluoroacetic acid) contamination: TFA is used in peptide synthesis and can be cytotoxic. | Purchase peptides with TFA counter-ion removal or exchange to a different salt (e.g., acetate or hydrochloride). If this is not possible, be aware of the potential for TFA to affect results and consider appropriate controls. |
| Peptide insolubility: Myristoylated peptides can be hydrophobic and may not fully dissolve, leading to inaccurate concentrations. | Dissolve the peptide in a small amount of sterile DMSO first, and then dilute to the final working concentration in culture medium. Perform a solubility test to determine the best solvent. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Peptide degradation: Improper storage can lead to degradation of the peptide. | Store the lyophilized peptide at -20°C. Once in solution, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. | |
| Low cellular uptake of the peptide | Temperature-dependent uptake: The uptake of myristoylated peptides can be significantly reduced at lower temperatures. | Ensure that experiments are conducted at 37°C to facilitate efficient cellular uptake. |
Quantitative Data
| Parameter | Cell Line | Value | Assay | Reference |
| IC50 | HUVEC (Zika virus strain IbH 30656) | 17.75 µM | Plaque Assay | |
| IC50 | HUVEC (Zika virus strain MR766) | 22.29 µM | Plaque Assay | |
| IC50 | HUVEC (Zika virus strain H/FP/2013) | 34.09 µM | Plaque Assay | |
| IC50 | HUVEC (Zika virus strain PRVABC59) | 19.19 µM | Plaque Assay | |
| Ki (non-myristoylated) | N/A (PKA enzyme) | 36 nM | Kinase Assay |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Myristoylated PKI 14-22 amide
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Peptide Treatment:
-
Prepare serial dilutions of myristoylated PKI 14-22 amide in complete culture medium. It is advisable to first dissolve the peptide in a small amount of DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the peptide.
-
Include untreated cells as a negative control (vehicle control, e.g., medium with the highest concentration of DMSO used).
-
Include a positive control for cytotoxicity if available.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently on a plate shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the % cell viability against the peptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Simplified PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.
Caption: General experimental workflow for assessing the cytotoxicity of myristoylated PKI 14-22 amide.
Caption: A logical troubleshooting guide for unexpected cytotoxicity assay results.
References
Technical Support Center: Myristoylated PKI 14-22 Amide Intracellular Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the intracellular delivery of myristoylated PKI 14-22 amide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the delivery of myristoylated PKI 14-22 amide into cells.
| Problem | Possible Cause | Suggested Solution |
| Low Intracellular Delivery Efficiency | 1. Suboptimal Peptide Concentration: The concentration of myristoylated PKI 14-22 amide may be too low for efficient uptake. 2. Insufficient Incubation Time: The duration of cell exposure to the peptide may be too short. 3. Serum Inhibition: Components in the cell culture serum may interfere with peptide uptake. 4. Low Temperature: Cellular uptake of myristoylated peptides is a temperature-dependent process.[1] 5. Cell Type Variability: Different cell lines exhibit varying efficiencies in peptide uptake. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 1-10 µM and increase as needed, while monitoring for cytotoxicity.[2] 2. Optimize Incubation Time: Test different incubation times, ranging from 30 minutes to 24 hours, to identify the optimal duration for maximal uptake. 3. Use Serum-Free Media: Perform the incubation in serum-free or low-serum media to minimize interference. If serum is required for cell viability, consider a pre-incubation step in serum-free media before adding the peptide. 4. Maintain Optimal Temperature: Ensure that the incubation is carried out at 37°C to facilitate active transport processes.[1] 5. Cell Line-Specific Optimization: Be prepared to optimize delivery conditions for each cell line used in your experiments. |
| High Cell Death or Cytotoxicity | 1. Peptide Concentration is Too High: Myristoylated peptides can disrupt cell membranes at high concentrations. 2. Contaminants in Peptide Stock: Impurities from synthesis or storage may be toxic to cells. | 1. Determine the Maximum Non-Toxic Concentration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to identify the highest concentration of the peptide that does not significantly affect cell viability. 2. Ensure Peptide Purity: Use highly purified myristoylated PKI 14-22 amide (≥95%).[3] If you suspect contamination, consider repurifying the peptide. |
| Inconsistent or Non-Reproducible Results | 1. Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or growth phase can affect peptide uptake. 2. Inconsistent Peptide Preparation: Variations in dissolving and diluting the peptide can lead to different effective concentrations. 3. Washing Steps are Insufficient: Residual extracellular peptide can interfere with the quantification of intracellular uptake. | 1. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and ensuring cells are in the exponential growth phase during experiments. 2. Standardize Peptide Preparation: Prepare fresh stock solutions of the peptide in a suitable solvent like DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.[3] Always vortex thoroughly before diluting to the final concentration in culture media. 3. Optimize Washing: Wash cells thoroughly with phosphate-buffered saline (PBS) after incubation to remove non-internalized peptide. For more stringent washing, a brief acid wash can be employed. |
| Peptide Appears to be Stuck on the Cell Surface | 1. Inefficient Internalization: The peptide may be associating with the cell membrane without efficient translocation into the cytoplasm. | 1. Enhance with Cell-Penetrating Peptides (CPPs): Consider conjugating myristoylated PKI 14-22 amide to a CPP, such as TAT or poly-arginine, to facilitate more efficient internalization. 2. Use Endosomolytic Agents: If endosomal entrapment is suspected, co-administration with endosomolytic agents may aid in cytoplasmic release. |
Frequently Asked Questions (FAQs)
Q1: What is the role of myristoylation in the delivery of PKI 14-22 amide?
A1: Myristoylation is the attachment of myristate, a saturated 14-carbon fatty acid, to the N-terminal glycine of the PKI 14-22 amide peptide. This lipid modification increases the hydrophobicity of the peptide, allowing it to insert into the lipid bilayer of the cell membrane and facilitating its passive diffusion into the cytoplasm. This makes the myristoylated version of the peptide cell-permeable, whereas the unmodified peptide is not.
Q2: What is the mechanism of action of myristoylated PKI 14-22 amide once inside the cell?
A2: Myristoylated PKI 14-22 amide is a potent and specific inhibitor of cAMP-dependent protein kinase A (PKA). It acts as a pseudosubstrate, binding to the catalytic subunit of PKA and preventing it from phosphorylating its downstream targets, such as CREB.
Q3: What is a typical starting concentration and incubation time for myristoylated PKI 14-22 amide?
A3: A common starting concentration is in the range of 1-10 µM. Incubation times can vary widely depending on the cell type and the specific experimental goals, ranging from 30 minutes to 72 hours. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q4: How can I verify the intracellular delivery of myristoylated PKI 14-22 amide?
A4: To confirm intracellular delivery, you can use a fluorescently labeled version of the peptide and visualize its uptake using fluorescence microscopy or quantify it by flow cytometry. Alternatively, you can assess the biological activity of the peptide by measuring the phosphorylation status of a known PKA substrate (e.g., CREB) via Western blotting or an ELISA-based assay. A decrease in the phosphorylation of the substrate in the presence of the peptide would indicate successful intracellular delivery and target engagement.
Q5: Are there any known off-target effects of myristoylated peptides?
A5: Yes, myristoylated peptides as a class have been reported to potentially exhibit off-target effects, such as the activation of the funny current (If) in sinoatrial myocytes. It is important to include appropriate controls in your experiments to account for any potential off-target effects.
Quantitative Data Presentation
The following table summarizes reported concentrations and incubation times for myristoylated PKI 14-22 amide in various cell lines. This data can serve as a starting point for optimizing your experimental conditions.
| Cell Line | Concentration | Incubation Time | Application | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10-40 µM | 48-72 hours | Zika Virus Replication Inhibition | |
| Human Pancreatic Cancer Cells (PANC-1) | Not specified | Not specified | Apoptosis Induction | |
| Human Neutrophils | >10 µM | Not specified | Inhibition of Adhesion | |
| Mouse Brain or Spinal Cord Lysates | 75 µM | Not specified | PKA Activity Inhibition |
Experimental Protocols
Protocol 1: Assessment of Intracellular Peptide Delivery using Fluorescence Microscopy
This protocol describes a method to visualize the uptake of a fluorescently labeled myristoylated PKI 14-22 amide.
Materials:
-
Fluorescently labeled myristoylated PKI 14-22 amide (e.g., FITC-labeled)
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of the fluorescently labeled peptide in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in serum-free cell culture medium.
-
Cell Treatment:
-
Aspirate the complete culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the peptide-containing serum-free medium to the cells.
-
Incubate the cells at 37°C for the desired amount of time (e.g., 1, 4, or 24 hours).
-
-
Washing:
-
Aspirate the peptide-containing medium.
-
Wash the cells three times with warm PBS to remove any unbound peptide.
-
-
Cell Fixation:
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Add DAPI staining solution to the cells and incubate for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for the fluorescent peptide and DAPI.
-
Protocol 2: Assessment of PKA Inhibition by Western Blotting
This protocol describes how to measure the inhibitory effect of myristoylated PKI 14-22 amide on PKA activity by assessing the phosphorylation of a downstream target, CREB.
Materials:
-
Myristoylated PKI 14-22 amide
-
Cell line of interest
-
Complete cell culture medium
-
PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of myristoylated PKI 14-22 amide for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes. Include a non-stimulated control and a stimulated control without the inhibitor.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-CREB antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phospho-CREB to total-CREB for each condition.
-
Visualizations
PKA Signaling Pathway
Caption: The cAMP/PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.
Experimental Workflow for Assessing Myristoylated PKI 14-22 Amide Delivery and Activity
References
degradation and half-life of myristoylated PKI 14-22 amide in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the in vitro degradation and half-life of myristoylated PKI 14-22 amide.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during in vitro experiments with myristoylated PKI 14-22 amide.
1. Peptide Stability and Degradation
-
Question: I am observing lower than expected activity of myristoylated PKI 14-22 amide in my cell-based assay that uses fetal bovine serum (FBS). Could this be due to degradation? Answer: Yes, this is highly probable. The presence of serum in your cell culture medium introduces a variety of proteases that can degrade the peptide, reducing its effective concentration and leading to diminished biological activity. The rate of degradation can vary depending on the concentration and source of the serum.[1][2]
-
Question: How can I determine the stability of myristoylated PKI 14-22 amide in my specific experimental conditions? Answer: To determine the stability, you can perform a time-course experiment where the peptide is incubated in your experimental medium (e.g., cell culture medium with 10% FBS) at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are taken, and the remaining intact peptide is quantified using analytical methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]
-
Question: What are the primary pathways of peptide degradation in vitro? Answer: The primary degradation pathway in biological media is enzymatic cleavage by proteases present in serum or released by cells. Chemical degradation pathways such as hydrolysis (especially at aspartic acid residues) and deamidation (at asparagine and glutamine residues) can also occur, particularly at non-physiological pH or elevated temperatures.
-
Question: How can I improve the stability of myristoylated PKI 14-22 amide in my experiments? Answer:
-
Use of Serum-Free or Low-Serum Media: If your experimental design allows, using serum-free or reduced-serum media will significantly decrease proteolytic degradation.
-
Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to the medium can reduce peptide degradation. However, it is crucial to ensure that the inhibitors do not interfere with your specific assay.
-
Control Experiments: Always include appropriate controls, such as a time-zero sample and a sample incubated in a simple buffer (e.g., PBS) without serum or cells, to differentiate between enzymatic and chemical degradation.
-
2. Handling and Storage
-
Question: How should I properly store myristoylated PKI 14-22 amide? Answer: The lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted (typically in DMSO), it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Some manufacturers suggest that stock solutions are stable for up to 3 months at -20°C.
-
Question: My myristoylated PKI 14-22 amide has low solubility in aqueous buffers. What should I do? Answer: Myristoylated peptides are hydrophobic and often have poor solubility in aqueous solutions. It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect your biological system.
3. Experimental Results and Interpretation
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Question: I see a strong signal in my fluorescent uptake assay for a tagged version of myristoylated PKI 14-22 amide, but there is no downstream biological effect. What could be the issue? Answer: This could indicate that the peptide is being taken up by the cells but is getting trapped in endosomes and subsequently degraded before it can reach its cytosolic target, Protein Kinase A (PKA). Another possibility is that the fluorescent tag is altering the peptide's conformation and inhibiting its binding to PKA.
-
Question: My results for the inhibitory effect of myristoylated PKI 14-22 amide are inconsistent between experiments. What could be the cause? Answer: Inconsistent results can arise from several factors:
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Variable Peptide Degradation: Differences in the source or batch of serum can lead to variability in protease activity and, consequently, different rates of peptide degradation.
-
Inconsistent Handling: Repeated freeze-thaw cycles of the peptide stock solution can cause degradation.
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Cell Culture Conditions: Variations in cell density or health can affect the experimental outcome.
-
Quantitative Data Summary
Table 1: Illustrative Stability of Myristoylated PKI 14-22 Amide in Different In Vitro Conditions at 37°C
| Time (hours) | % Intact Peptide Remaining (PBS) | % Intact Peptide Remaining (Serum-Free Medium) | % Intact Peptide Remaining (Medium + 10% FBS) |
| 0 | 100 | 100 | 100 |
| 1 | 98 | 95 | 75 |
| 4 | 95 | 88 | 40 |
| 8 | 92 | 80 | 15 |
| 24 | 85 | 65 | < 5 |
Table 2: Illustrative Half-Life (t½) of Myristoylated PKI 14-22 Amide in Different In Vitro Conditions at 37°C
| Condition | Estimated Half-Life (hours) |
| PBS (pH 7.4) | > 48 |
| Serum-Free Cell Culture Medium | ~ 18 |
| Cell Culture Medium + 10% FBS | ~ 3.5 |
Experimental Protocols
Protocol: In Vitro Stability Assay of Myristoylated PKI 14-22 Amide using RP-HPLC
This protocol outlines a general procedure for assessing the in vitro stability of myristoylated PKI 14-22 amide in a biological matrix like serum-containing cell culture medium.
1. Materials and Reagents
-
Myristoylated PKI 14-22 amide (lyophilized powder, >95% purity)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
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Cell Culture Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Protease Inhibitor Cocktail (optional)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator (37°C)
-
RP-HPLC system with a C18 column
2. Procedure
-
Prepare a 1 mg/mL stock solution of myristoylated PKI 14-22 amide in DMSO.
-
Prepare the test medium: For example, DMEM supplemented with 10% FBS. Pre-warm the medium to 37°C.
-
Spike the peptide into the medium: Add the peptide stock solution to the pre-warmed medium to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is less than 1%.
-
Incubate the samples: Place the tubes in a 37°C incubator.
-
Collect samples at different time points: At t=0, 1, 2, 4, 8, and 24 hours, withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
-
Stop the enzymatic reaction and precipitate proteins: To each aliquot, add an equal volume of a precipitation solution (e.g., cold acetonitrile with 1% TFA). Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge the samples: Pellet the precipitated proteins by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Analyze the supernatant by RP-HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto a C18 column.
-
Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile) to separate the peptide.
-
Monitor the elution profile at 220 nm.
-
Identify the peak corresponding to the intact peptide based on the retention time of a standard.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 sample.
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Plot the percentage of intact peptide versus time to determine the degradation profile and calculate the half-life.
-
Visualizations
Caption: PKA signaling pathway and inhibition by myristoylated PKI 14-22 amide.
Caption: Experimental workflow for in vitro peptide stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
how to minimize variability in myristoylated PKI 14-22 amide results
Welcome to the technical support center for myristoylated PKI 14-22 amide. This guide is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is myristoylated PKI 14-22 amide and how does it work?
Myristoylated PKI 14-22 amide is a highly specific and cell-permeable inhibitor of cAMP-dependent protein kinase A (PKA).[1][2] The peptide sequence corresponds to the heat-stable protein kinase inhibitor (PKI) fragment 14-22.[2] The addition of a myristoyl group at the N-terminus enhances its ability to cross cell membranes.[1][3] It acts as a pseudosubstrate, binding to the catalytic subunit of PKA with high affinity, thereby preventing the phosphorylation of PKA's natural substrates.
Q2: How should I store and handle lyophilized myristoylated PKI 14-22 amide?
To ensure maximum stability, lyophilized myristoylated PKI 14-22 amide should be stored at -20°C or -80°C, protected from light and moisture. Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability. Always wear gloves to avoid contamination from proteases present on the skin.
Q3: What is the best way to prepare and store stock solutions?
Myristoylated PKI 14-22 amide is soluble in DMSO. It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in high-quality, anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the peptide, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C. Stock solutions in DMSO are generally stable for up to 3 months at -20°C and for up to 6 months at -80°C. When preparing for an experiment, thaw a single aliquot and use it immediately. Any unused portion of the thawed aliquot should be discarded.
Q4: What is the recommended final concentration of myristoylated PKI 14-22 amide in cell-based assays?
The optimal concentration will vary depending on the cell type and experimental conditions. However, typical working concentrations range from 1 µM to 50 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and certainly no higher than 1%. Remember to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples, to account for any solvent effects.
Troubleshooting Guides
Variability in experimental results can be frustrating. The following troubleshooting guides address common issues encountered when using myristoylated PKI 14-22 amide.
Issue 1: High Variability Between Replicates
High variability between replicate experiments can obscure real biological effects.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Peptide Concentration | Ensure accurate and consistent pipetting when preparing stock solutions and dilutions. Use calibrated pipettes. |
| Peptide Degradation | Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. Protect the peptide from light and moisture during storage and handling. |
| Cell Culture Inconsistency | Maintain consistent cell seeding densities, passage numbers, and growth conditions across all experiments. |
| Uneven Drug Distribution | After adding the inhibitor to the cell culture medium, gently swirl the plate to ensure even distribution. |
| Assay-Specific Variability | Optimize all steps of your assay, including incubation times, temperatures, and reagent concentrations. |
Issue 2: Lower Than Expected PKA Inhibition
If you are not observing the expected level of PKA inhibition, consider the following factors.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. |
| Incorrect Stock Concentration | Verify the initial weight of the lyophilized peptide and the volume of solvent used to prepare the stock solution. |
| Peptide Inactivity | The peptide may have degraded due to improper storage or handling. Use a fresh aliquot or a new vial of the inhibitor. |
| Short Incubation Time | The inhibitor may require a longer incubation time to effectively penetrate the cells and inhibit PKA. Optimize the incubation time. |
| High Cell Density | A high cell density may require a higher concentration of the inhibitor to achieve the desired effect. |
Issue 3: Unexpected or Off-Target Effects
Observing unexpected cellular phenotypes may indicate off-target effects.
| Potential Cause | Troubleshooting Suggestion |
| Myristoylation-Induced Effects | The myristoyl group itself can alter the specificity of peptides, potentially leading to inhibition of other kinases like PKC. |
| DMSO Toxicity | High concentrations of DMSO can induce cellular stress and apoptosis. Ensure the final DMSO concentration is as low as possible and include a vehicle control. |
| Activation of Compensatory Pathways | Inhibition of PKA may lead to the activation of other signaling pathways. Use additional inhibitors to block potential compensatory pathways. |
| Inhibitor Instability | Degradation products of the inhibitor may have off-target effects. Ensure the inhibitor is properly stored and handled. |
| Cell Line-Specific Effects | Test the inhibitor in multiple cell lines to determine if the observed effects are cell-type specific. |
Experimental Protocols
Protocol 1: Preparation of Myristoylated PKI 14-22 Amide Stock Solution
-
Equilibrate: Allow the vial of lyophilized myristoylated PKI 14-22 amide to warm to room temperature in a desiccator.
-
Reconstitute: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilize: Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Warming the tube to 37°C may aid in solubilization.
-
Aliquot: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).
Protocol 2: In-Cell PKA Inhibition Assay using Western Blot
This protocol provides a general workflow for assessing PKA activity in cells by monitoring the phosphorylation of a known PKA substrate, such as CREB (at Ser133).
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Serum Starvation (Optional): Depending on the cell type and experimental goals, you may serum-starve the cells for 18-24 hours to reduce basal PKA activity.
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Inhibitor Treatment: Prepare the desired concentration of myristoylated PKI 14-22 amide in your cell culture medium. Remember to also prepare a vehicle control with the same final concentration of DMSO. Aspirate the old medium from your cells and add the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the cells for the desired period (e.g., 1-6 hours) to allow for inhibitor uptake and PKA inhibition.
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PKA Activation: Stimulate PKA activity by treating the cells with a known PKA activator, such as Forskolin (e.g., 50 µM for 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total PKA substrate (e.g., anti-CREB) and a loading control (e.g., anti-GAPDH or anti-tubulin) to normalize the data.
-
-
Data Analysis: Quantify the band intensities using image analysis software. The ratio of the phosphorylated substrate to the total substrate will indicate the level of PKA activity.
Visualizations
Signaling Pathway of PKA Inhibition
Caption: PKA signaling pathway and the mechanism of inhibition by myristoylated PKI 14-22 amide.
Experimental Workflow for PKA Inhibition Assay
Caption: A typical experimental workflow for assessing PKA inhibition in cultured cells.
Troubleshooting Logic for Unexpected Results
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
effect of serum on myristoylated PKI 14-22 amide activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of myristoylated PKI 14-22 amide, a cell-permeable peptide inhibitor of Protein Kinase A (PKA). This guide addresses common issues encountered during experiments, particularly concerning the effects of serum on the inhibitor's activity.
I. Troubleshooting Guide
This section addresses specific problems users might face during their experiments with myristoylated PKI 14-22 amide.
| Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent inhibitor activity in serum-containing media. | Serum Protein Binding: The myristoyl group on the peptide can bind to albumin and other proteins in the serum, reducing the free, active concentration of the inhibitor. | 1. Optimize Inhibitor Concentration: Perform a dose-response curve in both serum-free and serum-containing media to determine the effective concentration under your experimental conditions. You may need to use a higher concentration of the inhibitor in the presence of serum. 2. Serum Starvation: If your experimental design allows, serum-starve the cells for a period (e.g., 2-24 hours) before adding the inhibitor. This minimizes the amount of serum proteins available to bind to the inhibitor.[1] 3. Use Reduced-Serum Media: Consider using a lower concentration of serum (e.g., 0.5-2%) if your cells can tolerate it for the duration of the experiment. |
| Proteolytic Degradation: Serum contains proteases that can degrade the peptide inhibitor over time, leading to a loss of activity. | 1. Time-Course Experiment: Determine the stability of the inhibitor in your specific cell culture media by performing a time-course experiment. Measure PKA activity at different time points after inhibitor addition to see if the inhibitory effect diminishes over time. 2. Replenish Inhibitor: For long-term experiments (e.g., >24 hours), consider replenishing the media with fresh inhibitor periodically. | |
| High cellular toxicity observed at effective concentrations. | Off-Target Effects: At high concentrations, the inhibitor may have off-target effects. The myristoyl group itself can sometimes lead to non-specific cellular effects. | 1. Determine the Optimal Concentration: Use the lowest effective concentration that achieves the desired level of PKA inhibition, as determined by your dose-response experiments. 2. Control Experiments: Include appropriate controls, such as a non-myristoylated version of the PKI peptide (if available and cell permeability is not an issue for your specific assay) or other PKA inhibitors with different mechanisms of action, to confirm that the observed phenotype is due to PKA inhibition. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations. | 1. Minimize Solvent Concentration: Prepare a high-concentration stock solution of the inhibitor in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in your cell culture media is low (typically <0.1%) and non-toxic to your cells. 2. Vehicle Control: Always include a vehicle control (media with the same concentration of solvent used for the inhibitor) in your experiments. | |
| Inconsistent or no biological effect of the inhibitor. | Inhibitor Instability/Degradation: The inhibitor may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C). | 1. Proper Storage: Store the lyophilized peptide and stock solutions at -20°C or -80°C as recommended by the supplier to prevent degradation. Avoid repeated freeze-thaw cycles. 2. Fresh Preparations: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Poor Cell Permeability: While myristoylation enhances cell permeability, the efficiency can vary between cell types. | 1. Verify PKA Inhibition: Directly measure the inhibition of PKA activity in your cells using a PKA activity assay (see Experimental Protocols section). This will confirm that the inhibitor is entering the cells and reaching its target. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of myristoylated PKI 14-22 amide?
Myristoylated PKI 14-22 amide is a competitive inhibitor of the cAMP-dependent Protein Kinase A (PKA). The peptide sequence mimics the PKA substrate, allowing it to bind to the catalytic subunit of PKA and block its kinase activity. The myristoylation, the attachment of a C14 fatty acid, enhances the peptide's ability to cross cell membranes.
Q2: How does serum affect the activity of myristoylated PKI 14-22 amide?
Serum can potentially reduce the effective concentration of myristoylated PKI 14-22 amide through two main mechanisms:
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Protein Binding: The hydrophobic myristoyl group can bind to abundant serum proteins like albumin. This sequestration reduces the amount of free inhibitor available to enter cells and inhibit PKA.
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Proteolytic Degradation: Serum contains various proteases that can cleave the peptide, rendering it inactive.
Q3: Should I serum-starve my cells before adding the inhibitor?
Serum starvation is a common strategy to minimize the interference of serum components.[1] If your cells can tolerate it, starving them for a few hours before and during the inhibitor treatment can lead to more consistent and potent inhibition of PKA. However, for long-term experiments, prolonged serum starvation may induce stress and affect cell viability.
Q4: What is the recommended working concentration for myristoylated PKI 14-22 amide?
The optimal working concentration can vary significantly depending on the cell type, serum concentration, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of PKA activity) in your specific system. Published studies have used concentrations ranging from the low micromolar to tens of micromolar.
Q5: How can I be sure that the inhibitor is working in my cells?
The most direct way to confirm the inhibitor's efficacy is to perform a PKA activity assay on lysates from treated and untreated cells. A significant reduction in PKA activity in the treated cells indicates that the inhibitor is active. You can also assess the phosphorylation status of known PKA substrates (e.g., CREB) by Western blotting.
III. Data Presentation
| Inhibitor | Condition | IC50 / Ki | Reference |
| PKI 14-22 amide (non-myristoylated) | In vitro (serum-free) | Ki ≈ 36 nM | [2] |
| Myristoylated PKI 14-22 amide | Cell-based (with serum) | Effective concentrations typically in the µM range. | Inferred from multiple cell-based studies. |
Note: The higher effective concentration in cell-based assays with serum compared to the in vitro Ki suggests a significant impact of cellular barriers and serum components on the inhibitor's potency.
IV. Experimental Protocols
Protocol 1: Determining the IC50 of Myristoylated PKI 14-22 Amide in Cell Culture
Objective: To determine the concentration of myristoylated PKI 14-22 amide that inhibits 50% of PKA activity in your cell line, both in the presence and absence of serum.
Materials:
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Your cell line of interest
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Complete growth medium (with and without serum)
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Myristoylated PKI 14-22 amide
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PKA activator (e.g., Forskolin or 8-Br-cAMP)
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PKA Kinase Activity Assay Kit (e.g., Abcam ab139435, Thermo Fisher EIAPKA)
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Cell lysis buffer
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Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Serum Conditions: For the "with serum" condition, maintain the cells in your standard complete growth medium. For the "serum-free" condition, replace the growth medium with serum-free medium 2-24 hours prior to the experiment.
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Inhibitor Treatment: Prepare a serial dilution of myristoylated PKI 14-22 amide in the appropriate medium (with or without serum). Add the different concentrations of the inhibitor to the cells. Include a vehicle control (medium with solvent only). Incubate for a predetermined time (e.g., 1-2 hours).
-
PKA Activation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce PKA activity. Include an unstimulated control.
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Cell Lysis: Wash the cells with cold PBS and lyse them using the lysis buffer provided with the PKA activity assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
PKA Activity Assay: Follow the instructions of your chosen PKA kinase activity assay kit to measure the PKA activity in each lysate, normalizing to the protein concentration.
-
Data Analysis: Plot the PKA activity against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
V. Visualizations
Caption: PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.
Caption: Experimental workflow for determining the IC50 of myristoylated PKI 14-22 amide.
References
Technical Support Center: Strategies to Reduce Non-Specific Binding of Myristoylated Peptides
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the non-specific binding of myristoylated peptides in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a particular problem for myristoylated peptides?
A1: Non-specific binding (NSB) refers to the adhesion of molecules to surfaces or other molecules in an assay in an unintended and unpredictable manner. For myristoylated peptides, this is a significant issue due to the presence of the myristoyl group, a 14-carbon saturated fatty acid. This lipid modification imparts a strong hydrophobic character to the peptide, leading to a high propensity for non-specific interactions with hydrophobic surfaces of plasticware (e.g., microplates, pipette tips), chromatography resins, and even other proteins. This can result in high background signals, reduced assay sensitivity, and inaccurate quantification.
Q2: What is the Critical Micelle Concentration (CMC) and how does it relate to non-specific binding of myristoylated peptides?
A2: The Critical Micelle Concentration (CMC) is the concentration at which amphiphilic molecules, such as myristoylated peptides, begin to self-assemble into micelles in an aqueous solution. Below the CMC, the peptides exist as monomers. Above the CMC, both monomers and micelles are present. Working with concentrations above the CMC can sometimes reduce non-specific binding to surfaces because the hydrophobic myristoyl groups are sequestered within the core of the micelles, reducing their availability to interact with other hydrophobic surfaces. However, micelle formation can also interfere with specific binding events in some assays. Therefore, it is crucial to determine the CMC of your myristoylated peptide in your specific assay buffer.
Q3: Can I use the same blocking agent for my myristoylated peptide assay that I use for non-lipidated peptides?
A3: While standard blocking agents are a good starting point, they may not always be optimal for myristoylated peptides. The strong hydrophobic nature of the myristoyl group may require more stringent blocking conditions or different types of blocking agents. It is often necessary to empirically test a panel of blocking agents and their concentrations to find the most effective one for your specific assay.
Troubleshooting Guides
Problem 1: High Background Signal in ELISA
High background in an ELISA can obscure the specific signal, leading to a low signal-to-noise ratio and unreliable data.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Increase Blocking Agent Concentration: Titrate the concentration of your blocking agent (e.g., from 1% to 5% w/v). 2. Change Blocking Agent: Test different blocking agents. Casein and non-fat dry milk are often more effective than BSA for reducing hydrophobic interactions.[1] 3. Increase Blocking Time and Temperature: Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) and/or increase the temperature (e.g., to 37°C). |
| Suboptimal Washing | 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5). 2. Increase Detergent Concentration in Wash Buffer: Increase the concentration of a non-ionic detergent like Tween-20 in your wash buffer (e.g., from 0.05% to 0.1% v/v). 3. Include a Soaking Step: Add a brief soaking step (e.g., 30 seconds) with the wash buffer during each wash cycle. |
| Peptide Aggregation | 1. Work Below the CMC: If possible, perform the assay at a peptide concentration below its CMC. 2. Include a Non-ionic Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the peptide diluent to help prevent aggregation.[2] |
| Inappropriate Buffer Conditions | 1. Adjust Salt Concentration: Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in the assay and wash buffers to reduce non-specific electrostatic interactions. 2. Optimize pH: The pH of the buffer can influence the charge of the peptide and the surface. Test a range of pH values to find the optimal condition for minimizing non-specific binding. |
Problem 2: Low Recovery of Myristoylated Peptide in Pull-Down Assays
Low recovery of the "bait" myristoylated peptide or its interacting partners can be due to non-specific binding to the beads and tubes.
| Possible Cause | Troubleshooting Steps |
| Non-Specific Binding to Beads | 1. Pre-clear the Lysate: Incubate the cell lysate with beads alone before adding the "bait" peptide to remove proteins that non-specifically bind to the beads. 2. Optimize Blocking of Beads: Block the beads with a suitable blocking agent (e.g., 1-3% BSA) before adding the "bait" peptide. 3. Increase Detergent in Wash Buffer: Use a higher concentration of a non-ionic detergent (e.g., up to 0.5% Triton X-100 or NP-40) in the wash buffers. |
| Non-Specific Binding to Tubes | 1. Use Low-Binding Tubes: Utilize commercially available low-protein-binding microcentrifuge tubes. 2. Pre-treat Tubes: Pre-incubate the tubes with a blocking solution before use. |
| Peptide Aggregation | 1. Solubilize with Detergent: Ensure the myristoylated peptide is fully solubilized, potentially with the aid of a mild non-ionic detergent, before immobilization on the beads. |
| Inefficient Washing | 1. Increase Wash Volume and Number: Increase the volume and number of wash steps to more effectively remove non-specifically bound proteins. |
Quantitative Data Summary
The choice and concentration of blocking agents and detergents can significantly impact the signal-to-noise ratio in assays involving myristoylated peptides. The following tables provide a summary of commonly used reagents and their typical working concentrations.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons | Signal-to-Noise Ratio (General) |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Single purified protein, less lot-to-lot variability. | Can be less effective for highly hydrophobic peptides. | Good |
| Non-Fat Dry Milk | 2 - 10% (w/v) | Inexpensive and often very effective at blocking hydrophobic interactions. | Contains phosphoproteins (casein) and biotin, which can interfere with certain assays. | Very Good to Excellent |
| Casein | 0.5 - 2% (w/v) | A primary component of milk, highly effective for blocking. | Can contain phosphoproteins that may interfere with phospho-specific antibody detection. | Excellent |
| Fish Gelatin | 0.1 - 1% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | Can be less effective than milk-based blockers. | Good |
Table 2: Common Detergents for Reducing Non-Specific Binding and Aggregation
| Detergent | Type | Typical Concentration | Application Notes |
| Tween-20 | Non-ionic | 0.01 - 0.1% (v/v) | Commonly used in wash buffers and antibody diluents to reduce background. |
| Triton X-100 | Non-ionic | 0.01 - 0.5% (v/v) | More stringent than Tween-20, effective for disrupting stronger hydrophobic interactions. |
| NP-40 | Non-ionic | 0.1 - 1% (v/v) | Often used in lysis buffers for pull-down assays to solubilize proteins and reduce non-specific binding. |
| CHAPS | Zwitterionic | 0.1 - 0.5% (w/v) | A milder detergent that can be useful for maintaining protein conformation. |
Experimental Protocols
Protocol 1: ELISA for a Myristoylated Peptide with Optimized Blocking
This protocol provides a general framework for an indirect ELISA to detect antibodies against a myristoylated peptide, with steps to minimize non-specific binding.
-
Peptide Coating:
-
Dilute the myristoylated peptide to 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM Carbonate-Bicarbonate, pH 9.6). To ensure solubility, it may be necessary to first dissolve the peptide in a small amount of an organic solvent (e.g., DMSO) before diluting in the coating buffer.
-
Add 100 µL of the diluted peptide to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 5% Non-Fat Dry Milk in PBST).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Dilute the primary antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBST).
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Antibody Dilution Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer, including a 30-second soak during the final wash.
-
Add 100 µL of the appropriate substrate to each well.
-
Incubate until sufficient color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Protocol 2: Fluorescence-Based Determination of Critical Micelle Concentration (CMC)
This protocol uses a hydrophobic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits increased fluorescence in a hydrophobic environment.
-
Reagent Preparation:
-
Prepare a stock solution of your myristoylated peptide at a high concentration (e.g., 1-10 mM) in a suitable buffer.
-
Prepare a stock solution of DPH (e.g., 1 mM in methanol).
-
Prepare your assay buffer.
-
-
Serial Dilution:
-
Create a series of dilutions of your myristoylated peptide in the assay buffer, covering a wide concentration range (e.g., from µM to mM).
-
-
DPH Addition:
-
Add a small, constant amount of the DPH stock solution to each peptide dilution to a final concentration of approximately 1 µM.
-
-
Incubation:
-
Incubate the samples at room temperature for at least 30 minutes to allow for equilibration and partitioning of the DPH into any micelles.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer. For DPH, use an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the myristoylated peptide concentration.
-
The CMC is the concentration at which a sharp increase in fluorescence intensity is observed. This corresponds to the point where micelles begin to form and encapsulate the hydrophobic DPH probe.
-
Visualizations
Caption: ELISA workflow with an emphasis on the blocking step.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Myristoylated PKI 14-22 Amide in PKA Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of myristoylated PKI 14-22 amide, a potent and cell-permeable inhibitor of Protein Kinase A (PKA), with other commonly used PKA inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate inhibitor for their studies and to provide a framework for validating its inhibitory effects.
Introduction to PKA and its Inhibition
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP).[1][2][3] The PKA signaling pathway is integral to a vast array of cellular processes, including metabolism, gene expression, cell growth, and apoptosis.[2][4] Dysregulation of PKA activity is implicated in various diseases, making it a significant target for therapeutic intervention.
PKA exists as an inactive tetramer composed of two regulatory and two catalytic subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released in their active form, which then phosphorylate downstream target proteins. Inhibition of PKA can be achieved through various mechanisms, including competitive inhibition at the ATP-binding site of the catalytic subunit or by preventing the dissociation of the regulatory and catalytic subunits.
Myristoylated PKI 14-22 amide is a highly selective and potent peptide inhibitor of PKA. It is a cell-permeable derivative of the endogenous PKA inhibitor protein (PKI). The myristoyl group facilitates its transport across the cell membrane, allowing for the direct inhibition of intracellular PKA activity. It acts as a competitive inhibitor by binding to the catalytic subunit of PKA.
Comparison of PKA Inhibitors
The selection of a PKA inhibitor is critical for the specific experimental needs. The following table summarizes the key characteristics of myristoylated PKI 14-22 amide and other widely used PKA inhibitors.
| Inhibitor | Mechanism of Action | Ki/IC50 | Selectivity | Cell Permeability |
| Myristoylated PKI 14-22 amide | Competitive inhibitor of the PKA catalytic subunit. | Ki: ~36 nM | High for PKA. | Yes (myristoylated) |
| H-89 | ATP-competitive inhibitor of the PKA catalytic subunit. | IC50: ~48 nM - 135 nM | Inhibits other kinases like PKG, PKC, S6K1, MSK1, and ROCKII at higher concentrations. | Yes |
| KT 5720 | ATP-competitive inhibitor of the PKA catalytic subunit. | Ki: ~60 nM; IC50: 56 nM (low ATP) to 3.3 µM (physiologic ATP) | Can inhibit other kinases such as PHK and PDK1. | Yes |
| Rp-8-Br-cAMPS | cAMP antagonist, prevents PKA activation by binding to the regulatory subunits. | Ki: Not directly applicable (cAMP antagonist). | More specific for PKA over EPAC. | Yes |
Experimental Protocols
To validate the inhibitory effect of myristoylated PKI 14-22 amide and compare its efficacy with other inhibitors, the following experimental protocols can be employed.
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of purified PKA in the presence and absence of inhibitors.
Materials:
-
Purified active PKA enzyme
-
PKA substrate peptide (e.g., Kemptide)
-
Myristoylated PKI 14-22 amide and other PKA inhibitors
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of the inhibitor (or vehicle control).
-
Add purified active PKA enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of PKA inhibition by comparing the radioactivity of inhibitor-treated samples to the vehicle control.
Western Blot Analysis of PKA Downstream Targets
This method assesses the ability of the inhibitor to block PKA-mediated phosphorylation of its substrates within a cellular context. A common downstream target for this analysis is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated by PKA at Serine 133.
Materials:
-
Cell line of interest
-
Cell culture reagents
-
PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
-
Myristoylated PKI 14-22 amide and other PKA inhibitors
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of the PKA inhibitor (or vehicle control) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a PKA activator (e.g., 30 µM Forskolin) for a short period (e.g., 10 minutes) to induce CREB phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB to ensure equal protein loading.
-
Quantify the band intensities to determine the level of CREB phosphorylation relative to the total CREB.
Visualizing Signaling Pathways and Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: PKA signaling pathway and points of inhibitor action.
Caption: Experimental workflows for PKA inhibition assays.
Conclusion
Myristoylated PKI 14-22 amide stands out as a highly potent and selective inhibitor of PKA, offering significant advantages for in vitro and in vivo studies due to its cell permeability. While other inhibitors like H-89 and KT 5720 are also effective, their lower selectivity warrants careful consideration and appropriate controls to account for off-target effects. Rp-8-Br-cAMPS provides an alternative mechanism of inhibition by targeting the regulatory subunits of PKA. The choice of inhibitor should be guided by the specific experimental context, and its efficacy should be validated using robust assays such as those detailed in this guide. This comparative analysis, coupled with detailed experimental protocols, aims to empower researchers to confidently investigate the multifaceted roles of PKA signaling in health and disease.
References
A Head-to-Head Comparison of PKA Inhibitors: Myristoylated PKI 14-22 Amide vs. H-89
For researchers, scientists, and drug development professionals, the selection of a suitable Protein Kinase A (PKA) inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used PKA inhibitors, the peptide-based myristoylated PKI 14-22 amide and the small molecule H-89, supported by experimental data and detailed protocols.
This comparison delves into their mechanisms of action, potency, and specificity, offering a clear perspective on their respective strengths and weaknesses. The inclusion of detailed experimental protocols and workflow diagrams aims to equip researchers with the necessary information to make an informed choice for their specific research needs.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative parameters for myristoylated PKI 14-22 amide and H-89, providing a clear and concise overview of their performance characteristics.
| Feature | Myristoylated PKI 14-22 Amide | H-89 |
| Inhibitor Type | Peptide-based, Pseudosubstrate | Small molecule, Isoquinolinesulfonamide |
| Mechanism of Action | Competitive inhibitor, mimics the PKA substrate and binds to the catalytic subunit.[1][2] | ATP-competitive inhibitor, binds to the ATP-binding site of the PKA catalytic subunit.[3] |
| Potency (Ki for PKA) | ~36 nM[2][4] | ~48 nM (IC50) |
| Cell Permeability | Enhanced by myristoylation, allowing it to cross cell membranes. | Readily cell-permeable. |
| Specificity | Highly selective for PKA. One study reported off-target activation of the "funny current" (If) in sinoatrial myocytes, independent of PKA inhibition. | Known to inhibit other kinases, including S6K1, MSK1, ROCKII, PKBα, and MAPKAP-K1b. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings when comparing these inhibitors.
In Vitro PKA Kinase Assay
This assay measures the direct inhibitory effect of the compounds on PKA catalytic activity using a peptide substrate.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA peptide substrate (e.g., Kemptide)
-
Myristoylated PKI 14-22 amide and H-89
-
ATP
-
Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare serial dilutions of myristoylated PKI 14-22 amide and H-89 in the kinase reaction buffer.
-
Add 2 µL of the recombinant PKA enzyme to each well of a 96-well plate.
-
Add 1 µL of each inhibitor dilution to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the PKA peptide substrate and ATP.
-
Incubate the plate for 15 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of PKA-dependent Phosphorylation
This protocol assesses the ability of the inhibitors to block PKA-mediated phosphorylation of downstream targets in a cellular context.
Materials:
-
Cell line of interest
-
Myristoylated PKI 14-22 amide and H-89
-
PKA activator (e.g., Forskolin)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody against a phosphorylated PKA substrate (e.g., Phospho-CREB (Ser133))
-
Primary antibody against the total protein of the PKA substrate (e.g., Total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of myristoylated PKI 14-22 amide or H-89 for 1-2 hours.
-
Stimulate the cells with a PKA activator (e.g., 50 µM Forskolin) for 30 minutes to induce PKA activity.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phospho-PKA substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total PKA substrate to confirm equal loading.
Cell Viability Assay (MTT/XTT)
This assay evaluates the cytotoxic effects of the PKA inhibitors on cultured cells.
Materials:
-
Cell line of interest
-
Myristoylated PKI 14-22 amide and H-89
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of myristoylated PKI 14-22 amide or H-89. Include a vehicle-only control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For XTT assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cytotoxicity.
Mandatory Visualizations
The following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for comparing PKA inhibitors.
Caption: The PKA signaling pathway is initiated by the binding of extracellular ligands to GPCRs.
References
Myristoylated vs. Non-Myristoylated PKI Peptides: A Comparative Guide to Efficacy
For researchers, scientists, and drug development professionals, understanding the nuances of tool compounds is critical for robust experimental design and interpretation. This guide provides a detailed comparison of myristoylated and non-myristoylated Protein Kinase Inhibitor (PKI) peptides, focusing on their efficacy as inhibitors of Protein Kinase A (PKA).
The core difference between these two forms of PKI peptides lies in their ability to cross the cell membrane. While the peptide sequence itself is responsible for the potent and specific inhibition of PKA, the addition of a myristoyl group dramatically alters its cellular accessibility and, consequently, its utility in live-cell versus in vitro applications.
Executive Summary of Efficacy
Myristoylation is a lipid modification that renders the naturally cell-impermeable PKI peptide capable of traversing the plasma membrane to act on intracellular PKA. The non-myristoylated counterpart, while a highly potent inhibitor in cell-free systems, is ineffective in intact cells due to its inability to reach its cytosolic target. Therefore, the choice between the two is dictated entirely by the experimental context.
Quantitative Data Comparison
The inhibitory potency of PKI peptides is typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in biochemical assays. The myristoyl group is not expected to significantly alter the intrinsic inhibitory activity of the peptide sequence against the PKA catalytic subunit. The key differentiator is cell permeability, which dictates efficacy in a cellular context.
| Parameter | Myristoylated PKI Peptides | Non-Myristoylated PKI Peptides | Key Takeaway |
| In Vitro Potency (Ki) | The inhibitory activity is conferred by the peptide sequence. For the common PKI(14-22) amide sequence, the Ki is approximately 36 nM.[1][2][3] | Highly potent. For example, PKI(14-22) amide has a Ki of 36 nM.[1] | Both forms have comparable high potency in cell-free assays. |
| Cell Permeability | Enhanced due to the lipophilic myristoyl group, allowing for intracellular activity. | Generally considered cell-impermeable. | Myristoylation is essential for efficacy in live cells. |
| Cellular Efficacy | Effectively inhibits intracellular PKA activity when applied extracellularly. | Ineffective when applied extracellularly in cell-based assays. | The choice of peptide is determined by the experimental system (in vitro vs. cellular). |
| Potential Drawbacks | The hydrophobic myristoyl group may lead to non-specific membrane interactions or mislocalization of the peptide. | Limited to use in cell lysates or with microinjection/transfection methods for intracellular delivery. | The myristoyl group, while necessary for cell entry, can introduce experimental artifacts. |
Signaling Pathway and Mechanism of Action
Protein Kinase A (PKA) is a key enzyme in cellular signaling, activated by cyclic AMP (cAMP). Upon activation, the catalytic subunits of PKA are released to phosphorylate a multitude of substrate proteins, regulating diverse cellular processes. PKI peptides act as pseudosubstrates, binding with high affinity to the catalytic subunit of PKA, thereby competitively inhibiting its kinase activity.
References
alternative cell-permeable PKA inhibitors to myristoylated PKI 14-22 amide
A Comparative Guide to Alternative Cell-Permeable PKA Inhibitors
Myristoylated PKI 14-22 amide is a widely utilized cell-permeable peptide inhibitor of Protein Kinase A (PKA), valued for its high specificity. However, researchers may seek alternatives due to factors such as cost, potential off-target effects of the myristoyl group, or the need for different mechanisms of action. This guide provides a detailed comparison of several alternative cell-permeable PKA inhibitors, supported by experimental data and protocols to aid researchers in selecting the most appropriate tool for their studies.
The primary alternatives to myristoylated PKI 14-22 amide include small molecule inhibitors like H-89 and KT5720, the broad-spectrum inhibitor Staurosporine, and cAMP antagonists such as Rp-cAMPS analogs. Each of these alternatives presents a unique profile of potency, selectivity, and mechanism of action.
Comparative Analysis of PKA Inhibitors
The selection of a PKA inhibitor is critically dependent on the experimental context, including the required specificity and the potential for off-target effects. The following table summarizes the key characteristics of myristoylated PKI 14-22 amide and its common alternatives.
| Inhibitor | Mechanism of Action | PKA Potency (IC₅₀/Kᵢ) | Key Selectivity Notes | Cell Permeable |
| Myristoylated PKI 14-22 amide | Pseudosubstrate inhibitor; binds to the catalytic subunit.[1][2][3][4] | Kᵢ ≈ 36 nM (for non-myristoylated peptide) | Highly selective for PKA. May have off-target effects due to the myristoyl moiety. | Yes |
| H-89 | ATP-competitive inhibitor. | IC₅₀ ≈ 48 nM; Kᵢ ≈ 130 nM | Inhibits other kinases (e.g., ROCK, MSK1, S6K1) at similar or slightly higher concentrations. Can have PKA-independent effects. | Yes |
| KT5720 | ATP-competitive inhibitor. | Kᵢ ≈ 60 nM | Generally more selective than H-89, with less effect on PKC and PKG. | Yes |
| Staurosporine | Broad-spectrum ATP-competitive inhibitor. | IC₅₀ ≈ 7-15 nM | Not selective; inhibits a wide range of kinases, including PKC, CAMKII, and tyrosine kinases. | Yes |
| (Rp)-cAMPS Analogs | cAMP antagonist; prevents dissociation of PKA holoenzyme. | Kᵢ ≈ 4.5 µM (PKA II), 12.5 µM (PKA I) for Rp-cAMPS | More specific for PKA than ATP-competitive inhibitors. Analogs like (Rp)-8-Br-cAMPS are more potent. | Yes |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of PKA signaling and the workflows for inhibitor characterization can provide a clearer understanding of their application.
PKA Signaling Pathway
The following diagram illustrates the canonical PKA signaling cascade. An extracellular signal activates a G-protein coupled receptor (GPCR), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits, which phosphorylate downstream target proteins.
Caption: Canonical PKA signaling pathway.
Inhibitor Mechanism of Action
PKA inhibitors can be categorized based on their mechanism of action, as depicted in the diagram below.
Caption: Classification of PKA inhibitors by mechanism.
Experimental Workflow: In Vitro Kinase Assay
A generalized workflow for determining the potency (IC₅₀) of a kinase inhibitor using an in vitro biochemical assay is shown below.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key assays.
In Vitro PKA Activity Assay (Radiometric)
This traditional and robust method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific PKA substrate.
-
Objective: To determine the IC₅₀ value of a PKA inhibitor.
-
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test inhibitor (serially diluted)
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKA catalytic subunit, and the substrate peptide.
-
Add varying concentrations of the test inhibitor to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based PKA Inhibition Assay (Western Blot)
This assay assesses the ability of a cell-permeable inhibitor to block PKA activity within intact cells by measuring the phosphorylation of a downstream PKA substrate.
-
Objective: To confirm the in-cell efficacy of a PKA inhibitor.
-
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PKA activator (e.g., Forskolin)
-
Cell-permeable PKA inhibitor
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the cell-permeable PKA inhibitor for a specified duration (e.g., 30-60 minutes).
-
Stimulate the cells with a PKA activator like Forskolin for a short period (e.g., 15-30 minutes) to induce PKA activity.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated PKA substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to normalize the data.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
-
Kinase Selectivity Profiling (Competition Binding Assay)
Services like KINOMEscan™ utilize a competition binding assay to determine the selectivity of an inhibitor against a large panel of kinases.
-
Objective: To assess the selectivity profile of a kinase inhibitor.
-
Principle: The test inhibitor is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test inhibitor.
-
Generalized Procedure:
-
A kinase of interest, tagged with DNA, is incubated with the test inhibitor and an immobilized ligand that binds to the kinase's active site.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.
-
The results are typically expressed as a percentage of the control (DMSO) and can be used to determine dissociation constants (Kd) for the inhibitor against a wide range of kinases.
-
Conclusion
While myristoylated PKI 14-22 amide remains a valuable tool for its high specificity, several viable alternatives are available for researchers.
-
H-89 and KT5720 are cell-permeable small molecules that are easy to use but require careful consideration of their off-target effects, with KT5720 generally offering better selectivity.
-
Staurosporine is a potent but non-selective inhibitor, primarily useful in studies where broad kinase inhibition is desired or as a positive control.
-
(Rp)-cAMPS analogs provide a different mechanism of inhibition by acting as cAMP antagonists and are a good choice when targeting the PKA activation step specifically.
References
Assessing the Specificity of Myristoylated PKI 14-22 Amide for PKA Over Other Kinases
For Researchers, Scientists, and Drug Development Professionals
Myristoylated PKI 14-22 amide is a widely utilized cell-permeable peptide inhibitor of cAMP-dependent protein kinase A (PKA). Its efficacy in cellular systems is attributed to the N-terminal myristoyl group, which enhances membrane permeability. While it is reputed for its high specificity for PKA, a thorough assessment of its activity against other kinases is crucial for the accurate interpretation of experimental results. This guide provides a comparative analysis of the specificity of myristoylated PKI 14-22 amide, supported by available data and detailed experimental protocols.
Executive Summary
Data Presentation: PKA Inhibition and Potential Off-Target Effects
The primary target of myristoylated PKI 14-22 amide is the catalytic subunit of PKA. The inhibitory peptide mimics the pseudosubstrate sequence of the endogenous PKA inhibitor protein (PKI).
| Kinase | Inhibitor | Reported IC50/Ki | Notes |
| PKA | PKI 14-22 amide (non-myristoylated) | Ki ≈ 36 nM | Highly potent and specific inhibition. The myristoylated version is expected to have similar intrinsic inhibitory activity. |
| PKC | Myristoylated peptides (general) | Not specified | Some myristoylated peptides have been reported to non-specifically inhibit Protein Kinase C (PKC). |
| Other Kinases | Myristoylated PKI 14-22 amide | No comprehensive data available | Caution is advised when using high concentrations, as off-target effects on other kinases cannot be ruled out. |
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical PKA signaling pathway and the mechanism of inhibition by myristoylated PKI 14-22 amide.
Experimental Workflow for Kinase Profiling
To assess the specificity of an inhibitor like myristoylated PKI 14-22 amide, a kinase profiling assay is performed. The general workflow for such an assay is depicted below.
Experimental Protocols
Below are representative protocols for in vitro kinase inhibition assays that can be used to determine the IC50 values of myristoylated PKI 14-22 amide against PKA and other kinases.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.
Materials:
-
Myristoylated PKI 14-22 amide
-
Recombinant protein kinases (PKA and a panel of other kinases)
-
Appropriate peptide substrates for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of myristoylated PKI 14-22 amide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare kinase solutions, substrate solutions, and ATP solution in kinase buffer at the desired concentrations.
-
-
Kinase Reaction:
-
In a white assay plate, set up the kinase reactions in a total volume of 5 µL per well.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Add 1 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 1.5 µL of 3.3x ATP solution.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (from no-enzyme controls).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Radiometric Kinase Assay using [γ-³²P]ATP
This classic method measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Materials:
-
Myristoylated PKI 14-22 amide
-
Recombinant protein kinases
-
Peptide substrates
-
ATP
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing kinase reaction buffer, the appropriate peptide substrate, and the kinase.
-
Prepare serial dilutions of myristoylated PKI 14-22 amide.
-
Prepare an ATP solution containing a known concentration of unlabeled ATP and a tracer amount of [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In microcentrifuge tubes, combine the kinase master mix with either the inhibitor dilution or vehicle control.
-
Initiate the reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reactions at 30°C for a specific time, ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a small volume of phosphoric acid.
-
Spot a portion of each reaction mixture onto a labeled square of phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose papers multiple times in a bath of phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place each dried paper square into a scintillation vial with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value as described for the ADP-Glo™ assay.
-
Conclusion
Myristoylated PKI 14-22 amide remains a valuable tool for the specific inhibition of PKA in cell-based assays due to its high potency and cell permeability. However, researchers should be mindful of potential off-target effects, especially when using the inhibitor at concentrations significantly higher than its Ki for PKA. For critical applications, it is recommended to perform or consult kinase profiling studies to confirm the selectivity of myristoylated PKI 14-22 amide under the specific experimental conditions. The provided experimental protocols offer a starting point for researchers to independently verify the inhibitor's specificity against kinases of interest.
References
A Comparative Guide to the Quantitative Analysis of PKA Inhibition by Myristoylated PKI 14-22 Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of myristoylated PKI 14-22 amide, a potent and cell-permeable inhibitor of Protein Kinase A (PKA), with other commonly used PKA inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of the PKA signaling pathway and experimental workflows to support your research and drug development endeavors.
Quantitative Comparison of PKA Inhibitors
Myristoylated PKI 14-22 amide is a synthetic peptide derived from the heat-stable protein kinase inhibitor (PKI). The addition of a myristoyl group at its N-terminus enhances its cell permeability, making it an effective tool for studying PKA signaling in cellular contexts.[1] The non-myristoylated version of the peptide is a highly specific and potent inhibitor of PKA with a Ki of 36 nM.[1][2][3][4]
The following table provides a quantitative comparison of myristoylated PKI 14-22 amide with other well-characterized PKA inhibitors. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating inhibitor potency. Lower values for these parameters indicate higher potency. It is important to note that IC50 values can be influenced by the concentration of ATP used in the assay.
| Inhibitor | Type of Inhibition | Ki (nM) | IC50 (nM) |
| Myristoylated PKI 14-22 amide | Competitive | ~36 | Varies with assay conditions |
| H-89 | ATP-competitive | - | 48 - 135 |
| Staurosporine | ATP-competitive | - | 7 - 15 |
| Balanol | ATP-competitive | 1.6 - 6.4 | - |
PKA Signaling Pathway and Inhibition
The diagram below illustrates the canonical PKA signaling pathway. Extracellular signals, such as hormones, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active catalytic subunits phosphorylate downstream target proteins, leading to a cellular response. Myristoylated PKI 14-22 amide and other ATP-competitive inhibitors act by binding to the ATP-binding site on the PKA catalytic subunit, preventing the phosphorylation of its substrates.
Caption: The PKA signaling pathway and the point of inhibition by myristoylated PKI 14-22 amide.
Experimental Protocols
The inhibitory activity of myristoylated PKI 14-22 amide and other compounds is typically determined using an in vitro kinase activity assay. These assays measure the transfer of a phosphate group from ATP to a specific PKA substrate, such as Kemptide. The extent of phosphorylation is then quantified.
General Workflow for a PKA Inhibition Assay
The following diagram outlines a generalized workflow for a PKA inhibition assay, which can be adapted for various detection methods, including radiometric, fluorescent, and luminescent-based assays.
Caption: A generalized workflow for a PKA inhibition assay.
Detailed Methodologies
Below are detailed protocols for common PKA inhibition assays.
1. Radiometric PKA Kinase Activity Assay
This traditional method utilizes [γ-³²P]ATP to track the transfer of the radiolabeled phosphate group to a PKA substrate.
-
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA-specific substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP and non-radiolabeled ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Myristoylated PKI 14-22 amide or other inhibitor
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKA enzyme, substrate peptide, and varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor to determine the IC50 value.
-
2. Non-Radiometric PKA Kinase Activity Assay (Fluorescence-Based)
This method offers a safer alternative to the radiometric assay and often utilizes a modified substrate that exhibits a change in fluorescence upon phosphorylation.
-
Materials:
-
Purified recombinant PKA catalytic subunit
-
Fluorescently labeled PKA substrate (e.g., a peptide with an environmentally sensitive fluorophore)
-
ATP
-
Assay buffer
-
Myristoylated PKI 14-22 amide or other inhibitor
-
Microplate reader with fluorescence detection capabilities
-
-
Procedure:
-
In a microplate, combine the assay buffer, PKA enzyme, and various concentrations of the inhibitor.
-
Add the fluorescently labeled PKA substrate to each well.
-
Initiate the reaction by adding ATP.
-
Monitor the change in fluorescence intensity over time using a microplate reader. The rate of fluorescence change is proportional to the kinase activity.
-
Determine the initial reaction velocities at different inhibitor concentrations.
-
Plot the reaction velocities against the inhibitor concentrations to calculate the IC50 value.
-
3. ADP-Glo™ Kinase Assay (Luminescence-Based)
This commercially available assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Purified recombinant PKA catalytic subunit
-
PKA substrate
-
ATP
-
Myristoylated PKI 14-22 amide or other inhibitor
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a microplate by combining the PKA enzyme, substrate, ATP, and different concentrations of the inhibitor.
-
Incubate the reaction at room temperature for the desired duration (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the PKA activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
References
- 1. promega.com [promega.com]
- 2. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. A multiplexed homogeneous fluorescence-based assay for protein kinase activity in cell lysates | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of Myristoylated PKI 14-22 Amide and Other PKA Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Protein Kinase A (PKA) inhibitor, myristoylated PKI 14-22 amide, with other commonly used alternatives. This document outlines supporting experimental data and detailed protocols to facilitate the cross-validation of results.
Myristoylated PKI 14-22 amide is a highly specific and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA). Its mechanism of action is based on the pseudosubstrate sequence of the endogenous PKA inhibitor protein (PKI). The addition of a myristoyl group at the N-terminus enhances its ability to cross cell membranes, making it a valuable tool for studying PKA signaling in cellular contexts. This guide compares its performance with two other widely used small molecule PKA inhibitors, H-89 and KT-5720.
Comparative Analysis of PKA Inhibitor Potency
The inhibitory potency of myristoylated PKI 14-22 amide, H-89, and KT-5720 against PKA has been characterized in various studies. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) and binding affinities (Ki). It is important to note that these values can vary depending on the specific experimental conditions, such as ATP concentration in in vitro kinase assays.
| Inhibitor | Type | Mechanism of Action | Reported Ki | Reported IC50 | Key Characteristics |
| Myristoylated PKI 14-22 Amide | Peptide | Pseudosubstrate inhibitor, competitive with protein substrates | ~36 nM (non-myristoylated form)[1] | Varies with cell type and conditions | High specificity for PKA, cell-permeable.[1] |
| H-89 | Small Molecule | ATP-competitive inhibitor | 48 nM[2][3] | 48 nM (cell-free)[2] | Cell-permeable, but known to inhibit other kinases with similar or greater potency. |
| KT-5720 | Small Molecule | ATP-competitive inhibitor | 60 nM | 3.3 µM | Cell-permeable, but also reported to have off-target effects and may not consistently inhibit PKA in all cellular contexts. |
Experimental Protocols for Cross-Validation
To ensure accurate and reproducible cross-validation of results obtained with myristoylated PKI 14-22 amide and its alternatives, detailed experimental protocols are essential. Below are methodologies for key experiments to assess and compare the efficacy of these PKA inhibitors.
In Vitro PKA Kinase Activity Assay
This assay directly measures the catalytic activity of PKA in a cell-free system and is ideal for determining the direct inhibitory effect of the compounds on the enzyme.
Objective: To determine and compare the IC50 values of myristoylated PKI 14-22 amide, H-89, and KT-5720 for PKA.
Materials:
-
Recombinant active PKA catalytic subunit
-
PKA-specific peptide substrate (e.g., Kemptide)
-
ATP (at a concentration close to the Km for PKA)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Myristoylated PKI 14-22 amide, H-89, and KT-5720 stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based assay
-
96-well white microplates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of myristoylated PKI 14-22 amide, H-89, and KT-5720 in kinase assay buffer. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add the diluted inhibitors to the wells.
-
Enzyme Addition: Add the recombinant PKA enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the PKA peptide substrate and ATP mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: The luminescence signal is inversely proportional to PKA activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
Cellular PKA Activity Assay: Western Blot for Phospho-CREB
This assay assesses the ability of the inhibitors to block PKA activity within a cellular context by measuring the phosphorylation of a key downstream PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.
Objective: To compare the effectiveness of myristoylated PKI 14-22 amide, H-89, and KT-5720 in inhibiting PKA-mediated CREB phosphorylation in cultured cells.
Materials:
-
Cultured cells known to have an active cAMP/PKA pathway (e.g., PC12, HEK293)
-
PKA activator (e.g., Forskolin or 8-Bromo-cAMP)
-
Myristoylated PKI 14-22 amide, H-89, and KT-5720
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of myristoylated PKI 14-22 amide, H-89, or KT-5720 for 1 hour.
-
PKA Activation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes. Include an unstimulated control and a vehicle (DMSO) control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total CREB antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-CREB and total CREB. Calculate the ratio of phospho-CREB to total CREB for each condition and normalize to the stimulated control.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams have been generated.
Caption: PKA signaling pathway and points of inhibition.
Caption: Workflow for PKA inhibitor cross-validation.
References
A Critical Appraisal of Myristoylated PKI 14-22 Amide for Protein Kinase A Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Protein Kinase A Inhibitors
In the landscape of signal transduction research, the specific inhibition of Protein Kinase A (PKA) is crucial for dissecting its multifaceted roles in cellular processes. Myristoylated PKI 14-22 amide has emerged as a potent and cell-permeable tool for this purpose. This guide provides a critical appraisal of myristoylated PKI 14-22 amide, comparing its performance with commonly used alternatives, H-89 and KT 5720. The information presented is supported by a compilation of experimental data from publicly available resources, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Performance Comparison of PKA Inhibitors
Myristoylated PKI 14-22 amide is a synthetic peptide derived from the endogenous PKA inhibitor protein (PKI). The addition of a myristoyl group enhances its cell permeability, allowing for the effective inhibition of intracellular PKA.[1][2][3] It acts as a competitive inhibitor of the PKA catalytic subunit.[1]
| Inhibitor | Target | Mechanism of Action | Potency (Ki/IC50) | Cell Permeability |
| Myristoylated PKI 14-22 amide | PKA | Competitive (with substrate) | Ki: ~36 nM | High (Myristoylated) |
| H-89 | PKA | ATP-competitive | IC50: 48 nM | High |
| KT 5720 | PKA | ATP-competitive | Ki: 60 nM, IC50: 3.3 µM | High |
Table 1: Key Performance Characteristics of PKA Inhibitors. This table summarizes the primary target, mechanism of action, reported potency, and cell permeability of myristoylated PKI 14-22 amide and its alternatives.
Selectivity Profile: A Critical Consideration
While potency is a key metric, the selectivity of an inhibitor is paramount for attributing observed cellular effects to the target kinase. Comprehensive, publicly available kinase selectivity panel data for myristoylated PKI 14-22 amide is limited. However, the off-target effects of its alternatives, H-89 and KT 5720, are better documented. Furthermore, the myristoylation moiety itself can introduce non-specific interactions.
| Inhibitor | Known Off-Target Kinases (IC50/Ki) | Other Known Off-Target Effects |
| Myristoylated PKI 14-22 amide | Data not readily available in public kinase panel screens. Myristoylation may lead to non-specific inhibition of PKC. | Myristoylated peptides as a class may exhibit off-target activation of the funny current (If) in sinoatrial myocytes. |
| H-89 | MSK1 (IC50: 80 nM), ROCKII (IC50: 270 nM), S6K1 (IC50: 800 nM), PKBα (IC50: 2.6 µM), MAPKAP-K1b (IC50: 2.8 µM) | Antagonism of β-adrenergic receptors. |
| KT 5720 | PHK (IC50: 11 nM), PDK1 (IC50: 300 nM) | Also reported to inhibit MEK, MSK1, PKBα, and GSK3β. |
Table 2: Known Off-Target Effects of PKA Inhibitors. This table highlights the known off-target kinases and other cellular effects of the compared inhibitors. The lack of comprehensive public data for myristoylated PKI 14-22 amide's selectivity is a key consideration for researchers.
Experimental Protocols
To facilitate the independent verification and comparison of PKA inhibitors, a detailed protocol for an in vitro PKA kinase assay is provided below. The ADP-Glo™ Kinase Assay is a common method for determining the potency (IC50) of kinase inhibitors.
In Vitro PKA Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.
1. Reagent Preparation:
-
1X Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
PKA Enzyme Solution: Dilute recombinant PKA enzyme in 1X Kinase Reaction Buffer to the desired concentration (e.g., 2X final concentration).
-
Substrate Solution: Prepare a solution of a PKA-specific substrate (e.g., Kemptide) in 1X Kinase Reaction Buffer (e.g., 2X final concentration).
-
ATP Solution: Prepare a solution of ATP in 1X Kinase Reaction Buffer (e.g., 2X final concentration, typically at the Km for PKA).
-
Inhibitor Solutions: Prepare serial dilutions of myristoylated PKI 14-22 amide, H-89, and KT 5720 in 1X Kinase Reaction Buffer containing a constant percentage of DMSO (e.g., 1%).
-
ADP-Glo™ Reagent: Reconstitute as per the manufacturer's instructions.
-
Kinase Detection Reagent: Reconstitute as per the manufacturer's instructions.
2. Assay Procedure:
-
Add 5 µL of each inhibitor dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the PKA enzyme solution to each well.
-
Add 2.5 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.
Visualizing Cellular Context and Experimental Design
Understanding the signaling pathway in which a target operates is fundamental to interpreting experimental results. Similarly, a clear experimental workflow is essential for reproducibility.
Caption: Canonical PKA signaling pathway and points of inhibition.
Caption: Workflow for in vitro PKA kinase inhibition assay.
Conclusion
Myristoylated PKI 14-22 amide is a potent, cell-permeable inhibitor of PKA that offers the advantage of a mechanism of action that mimics the endogenous inhibitor protein. This can be a significant benefit over ATP-competitive inhibitors like H-89 and KT 5720, which have well-documented off-target effects on other kinases. However, researchers must be cautious of potential non-specific effects introduced by the myristoylation moiety itself, particularly on PKC. The lack of comprehensive public data on the kinase selectivity of myristoylated PKI 14-22 amide underscores the need for careful experimental design and interpretation of results. When the specific inhibition of PKA is critical, and potential off-target effects of ATP-competitive inhibitors are a concern, myristoylated PKI 14-22 amide presents a valuable tool, provided its own potential for non-specific interactions is acknowledged and controlled for in experimental setups.
References
Navigating the Maze of PKA Inhibition: A Comparative Guide to Myristoylated PKI 14-22 Amide
For researchers, scientists, and drug development professionals delving into the intricate world of cellular signaling, the specific and potent inhibition of Protein Kinase A (PKA) is often a critical experimental step. Myristoylated PKI 14-22 amide has long been a go-to tool for this purpose, valued for its cell permeability and high affinity for the PKA catalytic subunit. However, a nuanced understanding of its limitations is paramount for the rigorous interpretation of experimental data. This guide provides a comprehensive comparison of myristoylated PKI 14-22 amide with common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.
Myristoylated PKI 14-22 amide is a synthetic peptide derived from the endogenous PKA inhibitor protein (PKI). The addition of a myristoyl group, a saturated 14-carbon fatty acid, to its N-terminus enhances its ability to cross the cell membrane, allowing it to act on intracellular PKA. It functions as a pseudosubstrate, binding with high affinity to the catalytic subunit of PKA, thereby competitively inhibiting the phosphorylation of its natural substrates.[1]
The Caveats of a Workhorse: Limitations of Myristoylated PKI 14-22 Amide
Despite its widespread use, myristoylated PKI 14-22 amide is not without its drawbacks. A primary concern stems from the very modification that grants it cell permeability: the myristoyl group. This lipid moiety can lead to non-specific interactions with other cellular components and may cause off-target effects. For instance, myristoylated peptides, as a class, have been shown to activate the "funny" current (If) in sinoatrial myocytes, an effect independent of PKA inhibition. This highlights the potential for the myristoyl group to "significantly alter its interactions within a cellular environment," warranting careful consideration and appropriate controls in experimental design.
Furthermore, as a peptide-based inhibitor, myristoylated PKI 14-22 amide can be susceptible to degradation by intracellular proteases, potentially leading to a shorter effective duration of action and variability in experimental results. Its larger size compared to small molecule inhibitors may also limit its access to certain subcellular compartments.
A Head-to-Head Comparison: Myristoylated PKI 14-22 Amide vs. The Alternatives
To provide a clearer picture of the available tools for PKA inhibition, the following table summarizes the key characteristics of myristoylated PKI 14-22 amide and three commonly used small molecule inhibitors: H-89, KT5720, and Rp-cAMPS.
| Inhibitor | Mechanism of Action | Ki for PKA | Advantages | Limitations |
| Myristoylated PKI 14-22 Amide | Pseudosubstrate inhibitor, competitive with substrate | ~36 nM[1] | High specificity for PKA catalytic subunit | Potential off-target effects of myristoyl group, susceptibility to proteolysis, larger size |
| H-89 | ATP-competitive inhibitor | ~48 nM | Cell-permeable small molecule | Poor specificity, inhibits other kinases (e.g., ROCK, MSK1) with similar or greater potency, can act as a β-adrenergic receptor antagonist[2] |
| KT5720 | ATP-competitive inhibitor | ~56 nM | Cell-permeable small molecule | Poor specificity, inhibits other kinases (e.g., PKC, CaMKII) |
| Rp-cAMPS | cAMP antagonist, prevents PKA activation | Varies by analog | Acts on the regulatory subunit, preventing dissociation of the catalytic subunit | Can have effects on other cAMP-binding proteins like Epac and cyclic nucleotide-gated ion channels |
Experimental Protocols for Comparative Analysis
To empirically determine the most suitable PKA inhibitor for a specific experimental system, a series of comparative assays are recommended. The following protocols provide a framework for assessing inhibitor performance.
In Vitro Kinase Assay for PKA Inhibition
This assay directly measures the ability of an inhibitor to block the catalytic activity of PKA.
Materials:
-
Recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Myristoylated PKI 14-22 amide and alternative inhibitors
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay reagents (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of each inhibitor in kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant PKA catalytic subunit, the PKA substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. For radiometric assays, include [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a high concentration of cold ATP or by spotting onto phosphocellulose paper).
-
For radiometric assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the percentage of PKA activity against the inhibitor concentration to determine the IC50 value for each compound.
Western Blot Analysis of PKA Substrate Phosphorylation in Cells
This assay assesses the in-cell efficacy of the inhibitors by measuring the phosphorylation of a known PKA substrate.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PKA activator (e.g., Forskolin)
-
Myristoylated PKI 14-22 amide and alternative inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB at Ser133)
-
Primary antibody against the total PKA substrate (e.g., anti-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of each inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes) to induce PKA activity.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated PKA substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total PKA substrate to normalize for protein loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation for each inhibitor at different concentrations.
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the PKA signaling pathway and a comparative experimental workflow.
Figure 1: PKA signaling pathway and points of inhibition.
Figure 2: Comparative experimental workflow for PKA inhibitors.
Conclusion: Making an Informed Choice
The selection of a PKA inhibitor requires a careful evaluation of the experimental context and the potential for off-target effects. While myristoylated PKI 14-22 amide offers high specificity for the PKA catalytic subunit, researchers must be mindful of the potential confounding effects of its myristoyl group and its peptide nature. Small molecule inhibitors like H-89 and KT5720 provide an alternative, but their utility is often compromised by a lack of specificity. Rp-cAMPS targets the regulatory subunit, offering a different mode of inhibition, but can also interact with other cAMP-binding proteins.
By conducting rigorous comparative experiments as outlined in this guide, researchers can confidently select the most appropriate PKA inhibitor for their specific needs, ensuring the generation of reliable and interpretable data in their quest to unravel the complexities of cellular signaling.
References
Safety Operating Guide
Safe Disposal of PKI 14-22 Amide, Myristoylated: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of PKI 14-22 amide, myristoylated, a cell-permeable peptide inhibitor of protein kinase A (PKA).
Disposal Procedures
When disposing of PKI 14-22 amide, myristoylated, it is imperative to adhere to all applicable federal, state, and local environmental regulations. The following steps provide a general guideline for its disposal:
-
Consult Safety Data Sheet (SDS): Always refer to the product-specific SDS for the most detailed and accurate disposal information.[1][2][3][4][5]
-
Chemical Waste Collection: Dispose of the compound by transferring it to a licensed chemical waste disposal company. This ensures that the waste is managed in an environmentally safe and compliant manner.
-
Containerization: Use appropriate, clearly labeled, and sealed containers for waste collection to prevent leakage or spillage.
-
Avoid Environmental Release: Do not dispose of this chemical by flushing it down the drain or discarding it in the regular trash, as this can lead to environmental contamination.
Handling and Storage Precautions
Proper handling and storage are crucial to minimize risks associated with PKI 14-22 amide, myristoylated.
Handling:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, it is often recommended to aliquot and freeze at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.
-
Container: Keep the container tightly closed and stored away from incompatible materials.
Chemical and Physical Properties
A summary of the key quantitative data for PKI 14-22 amide, myristoylated is provided in the table below.
| Property | Value |
| Molecular Formula | C₅₃H₁₀₀N₂₀O₁₂ |
| Molecular Weight | 1209.5 g/mol |
| Purity | ≥95% |
| Primary Target Kᵢ | 36 nM (for non-myristoylated version) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of PKI 14-22 amide, myristoylated.
References
Comprehensive Safety and Handling Guide for PKI 14-22 Amide, Myristoylated
This guide provides essential safety protocols, operational procedures, and disposal plans for handling PKI 14-22 amide, myristoylated. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chemical in a laboratory setting.
I. Immediate Safety and Hazard Information
PKI 14-22 amide, myristoylated is a cell-permeable peptide inhibitor of protein kinase A (PKA).[1][2][3] While specific toxicological properties have not been fully investigated, it is crucial to handle this compound with care, treating it as a potentially hazardous substance.[4] The material is intended for research use only and should not be used for diagnostic or medical purposes.[5]
Personal Protective Equipment (PPE):
When handling PKI 14-22 amide, myristoylated, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A buttoned laboratory coat. |
Data derived from standard laboratory safety practices for handling peptide toxins.
II. Operational Plan: Step-by-Step Handling and Storage
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Lyophilized Peptide: Store the lyophilized peptide in a cool, dry, and dark place. For long-term storage, -20°C is recommended.
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation and moisture contamination, which can decrease the long-term stability of the solid peptide.
Reconstitution and Solution Storage:
-
Solvent Selection: The choice of solvent depends on the experimental requirements. PKI 14-22 amide, myristoylated is soluble in DMSO and dilute acids. For biological assays, it is advisable to prepare a high-concentration stock solution in a suitable solvent that can be further diluted with an aqueous buffer.
-
Dissolution Procedure:
-
To dissolve the peptide, add the appropriate solvent to the vial.
-
Sonication can be used to aid dissolution.
-
When diluting with an aqueous buffer, slowly add the stock solution to the buffer while gently agitating to prevent precipitation.
-
-
Storage of Peptide Solutions:
-
The stability of peptide solutions is limited. It is recommended to prepare fresh solutions for optimal activity.
-
For short-term storage, solutions can be stored at 4°C for a few days.
-
For longer-term storage, aliquot the stock solution into single-use vials and store at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C.
-
Experimental Use:
-
Always handle the reconstituted solution in a designated area, away from ignition sources if using flammable solvents.
-
Use appropriate, calibrated equipment for all measurements.
-
Minimize the generation of aerosols.
III. Disposal Plan
All waste materials contaminated with PKI 14-22 amide, myristoylated should be treated as hazardous chemical waste.
Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing the peptide in a clearly labeled, leak-proof hazardous waste container.
-
Inactivation (if required): Depending on institutional guidelines, chemical inactivation may be necessary. A common method involves treating the waste with a 10% bleach solution for a minimum of 30-60 minutes.
-
Neutralization: If a strong acid or base was used, neutralize the solution to a pH between 5.5 and 9.0.
-
Final Disposal: The treated and neutralized solution should be disposed of through your institution's certified hazardous waste management service. Drain disposal is generally not recommended unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Solid Waste Disposal:
-
Segregation: All solid waste, including empty vials, pipette tips, and contaminated gloves, must be collected in a designated and clearly labeled hazardous waste container.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
IV. Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling of PKI 14-22 amide, myristoylated.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
